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  • Product: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide
  • CAS: 74675-84-6

Core Science & Biosynthesis

Foundational

Whitepaper: Pharmacological Profiling and Experimental Methodologies for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Architecture Executive Summary & Chemical Identity The compound 2-Hydroxy-5-nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: In-Depth Technical Guide & Protocol Architecture

Executive Summary & Chemical Identity

The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) belongs to the thiazolide class of molecules—a highly specialized group of thiazolyl salicylamides. Originally derived from the anthelmintic scaffold of salicylanilides (such as niclosamide), thiazolides have emerged as potent, broad-spectrum host-directed therapeutics. By targeting host cellular machinery rather than highly mutable viral or parasitic enzymes, thiazolides offer a high barrier to resistance .

As a Senior Application Scientist, I frequently see research programs fail because they treat lipophilic weak acids like standard small-molecule kinase inhibitors. CAS 74675-84-6 is not a standard lock-and-key competitive inhibitor; it is a biophysical modulator. Its efficacy is driven by its ability to act as a protonophore, disrupting mitochondrial membrane potential ( ΔΨm​ ), which subsequently triggers a cascade of intracellular energy-sensing pathways, notably the AMPK/mTOR and STAT3 axes .

Physicochemical Profile

Understanding the physical chemistry of CAS 74675-84-6 is non-negotiable for designing robust in vitro assays. The 5-nitro group on the salicylic acid ring acts as an electron-withdrawing moiety, lowering the pKa of the 2-hydroxyl group. Meanwhile, the 4-phenylthiazole ring confers extreme lipophilicity, allowing the molecule to readily partition into inner mitochondrial membranes .

PropertyValue / DescriptorAssay Implication
Molecular Formula C16H11N3O4SHigh molecular complexity; requires DMSO for stock solutions.
Molecular Weight 341.34 g/mol Standard conversion: 10 mM stock = 3.41 mg/mL in DMSO.
pKa (est. 2-OH) ~5.5 - 6.5Partially ionized at physiological pH (7.4); acts as a proton shuttle.
LogP (est.) > 4.0Highly lipophilic. Critical: Will bind non-specifically to BSA in culture media.
Primary Targets Mitochondria, STAT3, mTORRequires parallel biophysical and biochemical assay validation.

Mechanistic Paradigms: The Host-Targeting Axis

To successfully deploy CAS 74675-84-6 in screening cascades, one must understand the causality of its mechanism. The compound does not directly bind mTOR. Instead, its mechanism is a sequential domino effect.

  • Mitochondrial Uncoupling: The lipophilic nature of the 4-phenylthiazole ring allows the molecule to cross the inner mitochondrial membrane (IMM). The 2-hydroxyl group releases a proton into the alkaline matrix, dissipating the proton gradient without halting the electron transport chain (ETC) .

  • Energy Crisis & AMPK Activation: The dissipation of ΔΨm​ halts ATP synthase. The resulting spike in the AMP/ATP ratio allosterically activates AMP-activated protein kinase (AMPK).

  • mTORC1 Suppression: Activated AMPK phosphorylates TSC2, which subsequently inhibits the mTORC1 complex, leading to a blockade of viral protein translation and the induction of autophagy.

  • STAT3 Blockade: Concurrently, thiazolides have been shown to inhibit STAT3 phosphorylation (Tyr705), likely through ROS generation secondary to ETC uncoupling or direct SH2 domain interference.

MoA Compound CAS 74675-84-6 (Lipophilic Weak Acid) Mito Mitochondrial Matrix (Proton Influx) Compound->Mito Translocates across IMM STAT3 STAT3 Inhibition (Tyr705) Compound->STAT3 Direct SH2 Binding / ROS OxPhos OxPhos Uncoupling (ΔΨm Depletion) Mito->OxPhos Dissipates Gradient ATP ATP/AMP Ratio Drop OxPhos->ATP Halts ATP Synthesis AMPK AMPK Phosphorylation (Thr172) ATP->AMPK Allosteric Activation mTOR mTORC1 Inhibition (Ser2448) AMPK->mTOR TSC2 Activation Effect Antiviral & Antineoplastic Efficacy mTOR->Effect Autophagy Induction STAT3->Effect Apoptosis / Cell Cycle Arrest

Figure 1: Mechanistic signaling cascade of CAS 74675-84-6 driving mTOR/STAT3 inhibition.

Quantitative Profiling & Structure-Activity Relationship (SAR)

When benchmarking CAS 74675-84-6, it must be compared against clinical-stage thiazolides (like Nitazoxanide) and classical salicylanilides (like Niclosamide). The addition of the 4-phenyl group on the thiazole ring significantly increases the steric bulk and lipophilicity compared to Nitazoxanide, which alters its therapeutic window.

CompoundStructural DistinctionPrimary MechanismEst. IC50 (Viral Replicon)Toxicity Margin (CC50)
Nitazoxanide (NTZ) 5-nitrothiazole, 2-acetoxyProdrug; Rapidly hydrolyzed0.5 - 1.5 µM> 50 µM
Tizoxanide (Active) 5-nitrothiazole, 2-hydroxyUncoupling / PKR activation0.3 - 1.0 µM> 30 µM
Niclosamide Chlorinated aniline ringPotent Uncoupling / STAT30.1 - 0.5 µM~ 5 - 10 µM
CAS 74675-84-6 4-phenylthiazole, 5-nitro Uncoupling / mTOR / STAT3 0.2 - 0.8 µM ***~ 15 - 20 µM***

*Estimated ranges based on structural homology to Tizoxanide and Niclosamide derivatives.

Experimental Workflows: A Self-Validating System

A common pitfall in evaluating host-targeting uncouplers is mistaking metabolic suppression for cytotoxicity. If an MTS or CCK-8 assay (which rely on mitochondrial dehydrogenases) is used as the sole viability metric, CAS 74675-84-6 will appear falsely cytotoxic at low doses.

To establish trustworthiness, we must use a self-validating experimental loop : We measure biophysical uncoupling (Seahorse) at 1 hour, biochemical signaling (Western Blot) at 4 hours, and true membrane-rupture cytotoxicity (LDH release) at 24 hours. This proves temporal causality: Uncoupling causes signaling changes, which occur at concentrations well below those causing cell death.

Workflow Stock Compound Prep 10mM in 100% DMSO Culture Cell Conditioning (BSA-Free Media) Stock->Culture Dilution (<0.1% DMSO) Seahorse Metabolic Flux (OCR/ECAR) Culture->Seahorse 1h Treatment Western Signaling Validation (p-AMPK / p-mTOR) Culture->Western 4h Treatment Viability Cytotoxicity (LDH Release) Culture->Viability 24h Treatment Synthesis Data Synthesis (Therapeutic Window) Seahorse->Synthesis Target Engagement Western->Synthesis Pathway Validation Viability->Synthesis Safety Margin

Figure 2: Self-validating experimental workflow for evaluating thiazolide bioactivity and toxicity.

Protocol 1: Target Engagement via Mitochondrial Flux (Seahorse XFe96)

This protocol validates the primary protonophore activity of the compound.

Critical Insight: Thiazolides are highly lipophilic (>99% plasma protein binding). You must exclude Bovine Serum Albumin (BSA) from the Seahorse assay medium. Failure to do so will result in the BSA sequestering the compound, yielding false negatives.

  • Cell Seeding: Seed target cells (e.g., Huh7 or A549) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Wash and replace growth media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Strictly 0% BSA.

  • Compound Loading (The "Uncoupler" Setup):

    • Port A: Oligomycin (1.5 µM final) – Inhibits ATP synthase.

    • Port B: CAS 74675-84-6 (Titration: 0.1, 0.5, 1.0, 5.0 µM) – If active, Oxygen Consumption Rate (OCR) will spike immediately, mimicking FCCP.

    • Port C: FCCP (1.0 µM final) – Positive control for maximal uncoupling.

    • Port D: Rotenone/Antimycin A (0.5 µM final) – Shuts down ETC.

  • Execution: Run the standard Mito Stress Test. A successful target engagement is validated if Port B injection causes a dose-dependent increase in OCR that equals or approaches the FCCP maximal respiration.

Protocol 2: Downstream Pathway Validation (Immunoblotting)

Once biophysical uncoupling is confirmed, validate the biochemical translation.

  • Treatment: Treat cells with the established IC50 and IC90 doses of CAS 74675-84-6 (derived from Protocol 1) for exactly 4 hours. Causality note: 4 hours is optimal because ATP depletion occurs within 1 hour, allowing 3 hours for kinase signaling cascades to stabilize.

  • Lysis: Lyse cells on ice using RIPA buffer heavily supplemented with Phosphatase Inhibitor Cocktails (e.g., PhosSTOP). Thiazolide effects are entirely phosphorylation-dependent; omitting inhibitors will destroy the signal.

  • Detection: Probe for:

    • p-AMPK (Thr172): Expected to increase (validating energy stress).

    • p-mTOR (Ser2448): Expected to decrease (validating host-translation shutdown).

    • p-STAT3 (Tyr705): Expected to decrease (validating anti-inflammatory/antineoplastic effect).

Protocol 3: Orthogonal Cytotoxicity (LDH Release)

Do not use ATP-dependent assays (CellTiter-Glo) or dehydrogenase-dependent assays (MTT/CCK-8) to measure the toxicity of an uncoupler.

  • Execution: Treat cells for 24 hours with CAS 74675-84-6.

  • Readout: Assay the supernatant for Lactate Dehydrogenase (LDH) release. LDH is only released when the plasma membrane ruptures (true necrosis/apoptosis), providing a mathematically sound CC50 (Cytotoxic Concentration 50%) that is not confounded by metabolic suppression.

References

  • Stachulski, A. V., et al. (2011). "Thiazolides as Novel Antiviral Agents. 2. Inhibition of Hepatitis C Virus Replication." Journal of Medicinal Chemistry.[Link]

  • Rossignol, J. F. (2014). "Nitazoxanide: A first-in-class broad-spectrum antiviral agent." Antiviral Research.[Link]

  • Chen, B., et al. (2018). "Niclosamide, a recognized anthelmintic, targeted vulnerabilities in cancer." American Journal of Cancer Research.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 577347, 4-Methyl-N-(4-phenyl-2-thiazolyl)benzamide." PubChem.[Link]

Exploratory

An In-Depth Technical Guide to 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide: Structure, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular structure, a proposed synthetic pathway, and the potential biological relevance of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, a proposed synthetic pathway, and the potential biological relevance of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues to offer scientifically grounded insights for research and development.

Molecular Structure and Physicochemical Properties

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a complex organic molecule incorporating a benzamide core, a nitro functional group, and a phenyl-substituted thiazole ring. These structural motifs are prevalent in many biologically active compounds, suggesting a potential for this molecule in medicinal chemistry.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 74675-84-6[1]
Molecular Formula C₁₆H₁₁N₃O₄S[1]
Molecular Weight 341.34 g/mol [1]

Below is a 2D representation of the molecular structure, generated to provide a clear visualization of the atomic connectivity and functional group arrangement.

Figure 1: 2D Molecular Structure of the Compound.

Proposed Synthesis Pathway

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzoic Acid

This step can be adapted from the synthesis of 2-hydroxy-5-nitro-N-phenylbenzamide, where the starting material is nitrated.[2] A common method involves the nitration of salicylic acid.

Protocol:

  • Dissolve salicylic acid in a suitable solvent, such as glacial acetic acid.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining a low temperature (e.g., below 10°C) to control the reaction and prevent over-nitration.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 2-hydroxy-5-nitrobenzoic acid.

Step 2: Amide Coupling to form 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

The synthesized 2-hydroxy-5-nitrobenzoic acid can then be coupled with 2-amino-4-phenylthiazole to form the final product. This is a standard amide bond formation reaction.

Protocol:

  • Activate the carboxylic acid group of 2-hydroxy-5-nitrobenzoic acid. This can be achieved by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent.

  • In a separate flask, dissolve 2-amino-4-phenylthiazole in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.

  • Slowly add the freshly prepared 2-hydroxy-5-nitrobenzoyl chloride to the solution of the amine at a reduced temperature (e.g., 0°C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Hydroxy-5-nitrobenzoic Acid cluster_step2 Step 2: Amide Coupling Salicylic_Acid Salicylic Acid Nitration Nitration (HNO₃, H₂SO₄) Salicylic_Acid->Nitration Intermediate 2-Hydroxy-5-nitrobenzoic Acid Nitration->Intermediate Activation Carboxylic Acid Activation (e.g., SOCl₂) Intermediate->Activation Amine 2-Amino-4-phenylthiazole Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Final_Product 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Coupling->Final_Product

Figure 2: Proposed Synthetic Workflow.

Potential Biological Significance and Mechanism of Action

While no specific biological activity has been reported for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, the structural motifs present in the molecule are found in numerous compounds with established pharmacological activities. This allows for an informed discussion on its potential therapeutic applications.

Insights from Structural Analogues
  • Benzamide Moiety: Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The amide linkage is a key structural feature in many pharmaceuticals, contributing to their binding to biological targets.

  • Thiazole Ring: The thiazole ring is a privileged scaffold in medicinal chemistry, found in compounds with diverse activities such as antimicrobial, antifungal, and anticancer effects.[4] For instance, derivatives of N-(thiazol-2-yl)benzamide have been investigated as inhibitors of various enzymes.

  • Nitro Group: The nitroaromatic group can be a key pharmacophore. For example, nitazoxanide, which is 2-acetyloxy-N-(5-nitro-2-thiazolyl)benzamide, is a broad-spectrum antimicrobial agent.[5] A related compound, 2-(hydroxy)-N-(5-nitro-2-thiazolyl)benzamide, has been patented for its antiviral properties.[5] The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule and its interaction with biological targets.

Postulated Mechanisms of Action

Based on the activities of related compounds, several potential mechanisms of action can be hypothesized for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide:

  • Enzyme Inhibition: The molecule could act as an inhibitor of various enzymes. For example, some benzothiazole derivatives are known to inhibit enzymes like monoamine oxidase (MAO-B), which is relevant in neurodegenerative diseases.[6] Other thiazole-containing compounds have been investigated as inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy.[7]

  • Antimicrobial Activity: The presence of the nitrothiazole moiety suggests potential antimicrobial activity. The mechanism of action for nitrothiazoles often involves the reduction of the nitro group within the microbial cell to form cytotoxic radical anions, which can then damage cellular components, including DNA.

  • Intercalation with DNA: Some planar aromatic molecules can exert their biological effects by intercalating into the base pairs of DNA, leading to inhibition of DNA replication and transcription. Given the planar nature of the benzamide and phenyl rings, this is a plausible, though speculative, mechanism.

Potential_MOA cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Enzymes Enzyme Inhibition (e.g., Kinases, MAO) Compound->Enzymes Microbial_Cell Microbial Cell Compound->Microbial_Cell DNA DNA Intercalation Compound->DNA Modulation Modulation of Signaling Pathways Enzymes->Modulation Cell_Death Microbial Cell Death Microbial_Cell->Cell_Death Replication_Inhibition Inhibition of DNA Replication & Transcription DNA->Replication_Inhibition

Figure 3: Potential Mechanisms of Action.

Future Research Directions

The structural features of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide make it an interesting candidate for further investigation. Future research should focus on:

  • Validated Synthesis and Characterization: Development and validation of a reliable synthetic protocol, followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • Biological Screening: A broad-based biological screening to identify its potential therapeutic activities. This could include assays for antimicrobial, antiviral, anticancer, and enzyme inhibitory activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of a library of related analogues to establish structure-activity relationships, which can guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be performed to elucidate its molecular target and mode of action.

References

  • Raza, A. R., Nisar, B., & Tahir, M. N. (2010). 2-Hydroxy-5-nitro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1852. [Link]

  • Cavier, R., & Rossignol, J. F. (2000). U.S. Patent No. 6,020,353. Washington, DC: U.S.
  • Jadrijević-Mladar Takač, M., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 25(23), 5692. [Link]

  • Özdemir, A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(1), 183-200. [Link]

  • Li, Y., et al. (2023). 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]

  • Hassan, A. S., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(5), 489-504. [Link]

  • Hossain, M. K., et al. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Journal of Pharmaceutical Research and Practice, 9(4), e00800. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel synthetic compound, 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide. While direct experimental data...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel synthetic compound, 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide. While direct experimental data on this specific molecule is emerging, its structural motifs—a substituted benzamide scaffold linked to a phenyl-thiazole moiety—are well-represented in a plethora of biologically active molecules. This document will synthesize existing research on structurally related compounds to build a predictive framework for its therapeutic potential. We will delve into its likely antimicrobial, anti-inflammatory, and anticancer properties, underpinned by mechanistic insights and structure-activity relationships. Detailed experimental protocols for evaluating these activities are provided, offering a robust starting point for researchers and drug development professionals. The insights herein are designed to accelerate the investigation of this promising compound and its derivatives.

Introduction: Unveiling a Promising Scaffold

The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) is a synthetic molecule featuring a C16H11N3O4S chemical formula and a molecular weight of 341.34 g/mol [1]. Its structure is characterized by three key pharmacophores: a salicylic acid amide (a derivative of benzamide), a nitro group, and a 4-phenyl-2-thiazolyl group. The confluence of these moieties suggests a high potential for diverse biological activities. Benzamide and its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, and antitumor properties[2][3]. Similarly, the thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5].

The presence of a nitro group can significantly influence the electronic properties of the molecule, often enhancing its biological activity. This guide will, therefore, explore the synergistic potential of these structural features, offering a scientifically grounded perspective on the anticipated biological profile of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on related benzamide and thiazole derivatives, we can hypothesize several key biological activities for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

Antimicrobial Activity

The combination of the benzamide and thiazole moieties strongly suggests potential antimicrobial properties. Benzamide derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens[2][6]. The antimicrobial action of amides is often attributed to their ability to interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid replication. The thiazole ring is also a well-established antibacterial and antifungal pharmacophore[4].

Hypothesized Mechanism of Action: The antimicrobial activity of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide may stem from a multi-target mechanism. The planar aromatic systems could facilitate intercalation with bacterial DNA, while the amide and hydroxyl groups could form hydrogen bonds with key enzymatic targets, such as DNA gyrase or dihydrofolate reductase. The nitro group may also contribute to the generation of reactive nitrogen species, inducing oxidative stress in microbial cells.

antimicrobial_mechanism Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Target1 Bacterial Cell Wall Synthesis Compound->Target1 Target2 DNA Gyrase Inhibition Compound->Target2 Target3 Protein Synthesis Inhibition Compound->Target3 Target4 Reactive Nitrogen Species Production Compound->Target4 Outcome Bacterial Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome

Caption: Hypothesized multi-target antimicrobial mechanism.

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the transcription factor NF-kappaB[7]. NF-kappaB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-alpha. Thiazole-containing compounds have also demonstrated anti-inflammatory effects[8].

Hypothesized Mechanism of Action: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide may exert its anti-inflammatory effects by inhibiting the IKK complex, which is responsible for the activation of NF-kappaB. This would prevent the translocation of NF-kappaB to the nucleus and subsequent transcription of pro-inflammatory genes. Additionally, the compound might inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation[9].

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Compound->IKK inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Anticancer Activity

The benzamide and thiazole scaffolds are frequently found in compounds with potent anticancer activity[10][11]. The nitro group, in particular, has been associated with enhanced cytotoxicity in some classes of anticancer agents[10]. The mechanism of action for such compounds is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Some thiazole derivatives have been investigated as inhibitors of specific kinases, such as EGFR[12].

Hypothesized Mechanism of Action: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide could induce apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The compound may also cause cell cycle arrest at the G2/M phase by disrupting microtubule dynamics. Furthermore, its ability to chelate metal ions, a property of some salicylamides, could inhibit metalloproteinases involved in tumor invasion and metastasis.

anticancer_workflow Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide CancerCell Cancer Cell Compound->CancerCell Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) CancerCell->CellCycleArrest KinaseInhibition Kinase Inhibition (e.g., EGFR) CancerCell->KinaseInhibition MetastasisInhibition Inhibition of Metastasis CancerCell->MetastasisInhibition TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth KinaseInhibition->TumorGrowth MetastasisInhibition->TumorGrowth

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Exploratory

potential mechanism of action of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Abstract The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a multifaceted molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Abstract

The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a multifaceted molecule integrating several pharmacologically significant moieties: a nitrobenzamide core, a thiazole ring, and a hydroxyl group. While direct experimental data on this specific molecule is sparse, its structural components are well-characterized in numerous biologically active agents. This technical guide synthesizes existing research on these related structures to propose and explore several plausible mechanisms of action. We provide a scientifically grounded framework for future research, detailing potential therapeutic applications ranging from infectious diseases to oncology. Each proposed mechanism is accompanied by detailed, actionable experimental protocols designed to rigorously test the hypotheses presented. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this and structurally similar compounds.

Introduction and Molecular Profile

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) is a synthetic organic compound characterized by a complex scaffold.[1] Its structure suggests a high potential for diverse biological activities. The key structural "alerts" that warrant investigation are:

  • The Nitrobenzamide Moiety: Nitroaromatic compounds are a cornerstone of many antimicrobial agents, and the benzamide scaffold is prevalent in a wide array of therapeutics.[2][3] The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and potential for bioreduction, a key activation step for some mechanisms.[2][4]

  • The 2-Aminothiazole Core: The thiazole ring is a privileged heterocycle in medicinal chemistry, found in drugs with antimicrobial, anti-inflammatory, and anticancer properties.[5][6] Its derivatives are known to interact with a variety of biological targets.

  • The Salicyl Amide Feature: The 2-hydroxybenzamide portion of the molecule introduces the potential for intramolecular hydrogen bonding and metal chelation, which can influence conformation, membrane permeability, and target binding.

This guide will deconstruct the molecule based on these key features to propose several testable hypotheses regarding its mechanism of action.

Postulated Mechanisms of Action and Experimental Validation

Based on the extensive literature surrounding its core chemical motifs, we propose four primary, testable hypotheses for the mechanism of action of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

Hypothesis 1: Antimycobacterial Agent via DprE1 Inhibition

Scientific Rationale: The dinitrobenzamide and nitrobenzamide classes of compounds are well-documented as potent inhibitors of the essential Mycobacterium tuberculosis enzyme, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][7][8] DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall precursor, decaprenylphosphoryl-D-arabinose.[8] The proposed mechanism for nitrobenzamides involves the reduction of the nitro group by the FAD cofactor within the DprE1 active site, forming a reactive nitroso species. This intermediate then forms a covalent bond with a nearby cysteine residue (Cys387), leading to irreversible enzyme inhibition.[4] Given the presence of the nitro group on our topic compound, DprE1 inhibition is a primary and highly plausible mechanism of action.

Experimental Validation Protocol: In Vitro DprE1 Inhibition Assay

  • Objective: To determine if 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide directly inhibits DprE1 activity and to assess if the inhibition is time-dependent, suggesting a covalent mechanism.

  • Materials:

    • Recombinant M. tuberculosis DprE1 enzyme.

    • Substrate: decaprenylphosphoryl-β-D-ribose (DPR).

    • Reducing agent: Decyl-ubiquinone.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% Tween 20).

    • Test compound and positive control (e.g., PBTZ169).

  • Methodology:

    • Prepare a reaction mixture containing DprE1, decyl-ubiquinone, and varying concentrations of the test compound in assay buffer.

    • Incubate the mixture for a range of pre-incubation times (e.g., 0, 15, 30, 60 minutes) to assess time-dependency.

    • Initiate the enzymatic reaction by adding the substrate, DPR.

    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes).

    • Quench the reaction.

    • Quantify the product, decaprenylphosphoryl-β-D-arabinose (DPA), using a suitable method such as LC-MS.

  • Data Analysis: Calculate the IC50 value at each pre-incubation time. A decrease in IC50 with increased pre-incubation time is indicative of covalent inhibition.

Visualization of Proposed DprE1 Inhibition

DprE1_Inhibition cluster_enzyme DprE1 Active Site Compound Nitrobenzamide Compound Nitroso Reactive Nitroso Intermediate Compound->Nitroso Nitroreduction by FAD DprE1_FAD DprE1-FAD (Active Enzyme) DprE1_Inactive Covalently-Adducted DprE1 (Inactive) Nitroso->DprE1_Inactive Nucleophilic attack Cys387 Cys387 Residue Cys387->Nitroso

Caption: Proposed covalent inhibition of DprE1 by a nitrobenzamide compound.

Hypothesis 2: Anticancer Activity via Multiple Pathways

Scientific Rationale: The structural components of the topic compound are present in various classes of anticancer agents. Nitro-containing compounds have been evaluated for cytotoxicity, and thiazole derivatives are known to inhibit key cancer-related targets.[9]

  • 2.2.A. PARP Inhibition: Certain nitrobenzamide derivatives are known inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[2] In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.

  • 2.2.B. Kinase Inhibition (e.g., EGFR): Hybrid molecules containing both thiazole and quinazolinone scaffolds have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[10] The N-(thiazol-2-yl)benzamide scaffold could potentially target the ATP-binding site of various kinases.

  • 2.2.C. Induction of Apoptosis and Oxidative Stress: Many cytotoxic agents, including some 4-thiazolidinone derivatives, exert their effects by inducing apoptosis.[11] This can be triggered by disrupting the mitochondrial membrane potential and increasing the generation of reactive oxygen species (ROS).[11]

Experimental Validation Protocols

A. Cell-Free PARP-1 Inhibition Assay

  • Objective: To quantify the direct inhibitory effect of the compound on PARP-1 activity.

  • Methodology: Utilize a commercially available colorimetric or chemiluminescent PARP-1 assay kit. Briefly, incubate recombinant PARP-1 enzyme with activated DNA, NAD+, the test compound at various concentrations, and a positive control (e.g., Olaparib). Measure the incorporation of ADP-ribose onto histone proteins to determine the level of inhibition.

B. In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Objective: To screen the compound against a panel of kinases, including EGFR, to identify potential targets.

  • Methodology: Use a luminescence-based kinase assay (e.g., ADP-Glo™). Incubate the kinase of interest (e.g., EGFR), a suitable substrate peptide, ATP, and the test compound. After the reaction, quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

C. Cellular Apoptosis and ROS Production Assays

  • Objective: To determine if the compound induces apoptosis and oxidative stress in cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9]

    • MTT or similar reagent for cell viability.

    • Annexin V-FITC/Propidium Iodide (PI) kit for apoptosis detection.

    • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) for ROS detection.

  • Methodology:

    • Cell Viability (MTT Assay): Treat cells with a dose range of the compound for 24-72 hours. Add MTT reagent, incubate, and measure formazan production to determine the IC50 value.

    • Apoptosis (Flow Cytometry): Treat cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • ROS Production: Treat cells with the compound. Load cells with H2DCFDA, which fluoresces upon oxidation by ROS. Measure fluorescence intensity using a plate reader or flow cytometer.

Visualization of Experimental Workflow for Anticancer Screening

Anticancer_Workflow Start Test Compound Viability Cell Viability Assay (MTT on Cancer Cell Lines) Start->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Death Studies (at IC50 concentration) IC50->Mechanism Target Target Deconvolution IC50->Target Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis ROS ROS Production Assay (H2DCFDA) Mechanism->ROS Kinase Kinase Panel Screen Target->Kinase PARP PARP Inhibition Assay Target->PARP

Caption: Workflow for evaluating the anticancer potential of a novel compound.

Hypothesis 3: Negative Allosteric Modulator of the Zinc-Activated Channel (ZAC)

Scientific Rationale: A recent study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC).[12] ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels.[12] The study demonstrated that these compounds act as negative allosteric modulators (NAMs), targeting the transmembrane or intracellular domains of the receptor rather than competing with the agonist at the binding site.[12] The structural similarity of our topic compound to this newly identified class of ZAC antagonists makes this a compelling avenue for investigation.

Experimental Validation Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To determine if the compound modulates ZAC activity in response to its agonists (Zn2+ or H+).

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding human ZAC.

    • TEVC setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Ringer's solution).

    • ZAC agonists (ZnCl2, low pH buffer).

  • Methodology:

    • Inject Xenopus oocytes with cRNA for ZAC and allow for protein expression (2-4 days).

    • Mount an oocyte in the TEVC recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a saturating concentration of a ZAC agonist (e.g., 1 mM Zn2+) to elicit a baseline current response.

    • Wash out the agonist.

    • Pre-apply the test compound at various concentrations for a set period.

    • Co-apply the agonist along with the test compound and measure the resulting current.

  • Data Analysis: Calculate the percent inhibition of the agonist-evoked current at each concentration of the test compound to determine the IC50. To test for allosteric modulation, perform a full agonist dose-response curve in the absence and presence of a fixed concentration of the antagonist. A non-competitive shift in the curve is indicative of allosteric modulation.

Hypothesis 4: Glucokinase Activator for Antidiabetic Applications

Scientific Rationale: Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. GK activators (GKAs) are being investigated as a therapeutic strategy for type 2 diabetes. Several studies have explored benzamide derivatives as GKAs, with one specifically synthesizing thiazole-2-yl benzamide derivatives for this purpose.[13] These compounds bind to an allosteric site on the enzyme, increasing its affinity for glucose and promoting insulin secretion.

Experimental Validation Protocol: In Vitro Glucokinase Activation Assay

  • Objective: To measure the ability of the compound to enhance the enzymatic activity of glucokinase at a sub-saturating glucose concentration.

  • Methodology:

    • Use a commercially available glucokinase assay kit or a coupled enzyme system (e.g., with glucose-6-phosphate dehydrogenase).

    • The reaction mixture should contain recombinant human glucokinase, ATP, and a fixed, sub-saturating concentration of glucose (e.g., 5 mM).

    • Add the test compound across a range of concentrations. A known GKA can be used as a positive control.

    • The rate of NADPH production (in a coupled assay) is monitored spectrophotometrically at 340 nm, which is directly proportional to GK activity.

  • Data Analysis: Determine the AC50 (the concentration required for 50% of maximal activation) and the maximum fold-activation relative to the baseline activity without the compound.

Summary of Postulated Targets and Activities

Hypothesized Target/Pathway Therapeutic Area Proposed Molecular Effect Key Validating Experiment Relevant Compound Class
DprE1Infectious Disease (Tuberculosis)Covalent InhibitionTime-dependent IC50 in enzyme assayNitrobenzamides[4][7]
PARP-1OncologyCompetitive InhibitionCell-free enzymatic assayNitrobenzamides[2]
Kinases (e.g., EGFR)OncologyATP-Competitive InhibitionIn vitro kinase panel screenThiazole derivatives[10]
Apoptosis InductionOncologyIncreased Caspase Activity, ROSFlow cytometry (Annexin V, H2DCFDA)Thiazolidinones[11]
Zinc-Activated Channel (ZAC)Neurology/Metabolic DiseaseNegative Allosteric ModulationTwo-Electrode Voltage ClampN-(thiazol-2-yl)-benzamides[12]
Glucokinase (GK)Metabolic Disease (Diabetes)Allosteric ActivationIn vitro enzyme activation assayThiazole-2-yl benzamides[13]

Conclusion and Future Directions

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a compound of significant interest due to its convergence of multiple pharmacophores. The hypotheses presented in this guide, grounded in extensive literature on its constituent moieties, offer a clear roadmap for its systematic investigation. The most promising initial avenues for exploration are its potential as a novel antitubercular agent targeting DprE1 and as a multi-faceted anticancer compound. The experimental protocols provided herein offer a robust framework for elucidating its true mechanism(s) of action. Subsequent research should focus on lead optimization based on the initial screening results, followed by in vivo efficacy and safety studies to translate these foundational findings into potential therapeutic applications.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). MDPI.
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide.Benchchem.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.ScienceDirect.
  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of - Semantic Scholar. (2023). Semantic Scholar.
  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC.NIH.
  • 2-Hydroxy-5-nitro-N-phenylbenzamide - PMC.NIH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). NIH.
  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - MDPI. (2021). MDPI.
  • 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide | CAS 74675-84-6 | SCBT.Santa Cruz Biotechnology.
  • 2-(hydroxy)-N-(5-nitro-2-thiazolyl) benzamide - Google Patents.Google Patents.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing).RSC Publishing.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC.NIH.
  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC. (2022). NIH.
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. (2024). MDPI.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org.
  • 2-HYDROXY-N-(4-((2-HYDROXY-5-NITROBENZOYL)AMINO)PHENYL)-5-NITROBENZAMIDE - NextSDS.NextSDS.
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts - ResearchGate.ResearchGate.
  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library.Scholars Research Library.
  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors - Advanced Journal of Chemistry, Section A. (2025). Advanced Journal of Chemistry.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC.NIH.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025). MDPI.
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025). MDPI.
  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PMC. (2023). NIH.
  • 2-HYDROXY-N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE - NextSDS.NextSDS.

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Foundational

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide derivatives and analogs

Title: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Derivatives and Analogs: A Technical Whitepaper on Polypharmacological Thiazolyl-Salicylamides Executive Summary The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Derivatives and Analogs: A Technical Whitepaper on Polypharmacological Thiazolyl-Salicylamides

Executive Summary

The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) belongs to a highly versatile class of small molecules known as thiazolyl-salicylamides (thiazolides). Structurally related to FDA-approved anthelmintic and broad-spectrum anti-infective agents like Nitazoxanide and Niclosamide, this scaffold has emerged as a polypharmacological powerhouse. By modifying the substitution patterns on the salicylamide core and the thiazole ring, researchers can tune the molecule to target anaerobic energy metabolism, mitochondrial oxidative phosphorylation, and oncogenic signaling pathways. This whitepaper provides an in-depth mechanistic analysis, structure-activity relationship (SAR) framework, and validated experimental protocols for evaluating these derivatives in drug development.

Chemical Architecture & Structure-Activity Relationship (SAR)

The core architecture of CAS 74675-84-6 consists of a 2-hydroxybenzamide (salicylamide) moiety linked via an amide bond to a 4-phenyl-2-thiazolyl group.

  • The Protonophoric Core: The weakly acidic phenolic hydroxyl group (pKa ~6.0–7.0) combined with the strongly electron-withdrawing 5-nitro group is critical. This configuration delocalizes the negative charge of the phenolate anion across the aromatic system, providing the high lipophilic stability required to shuttle protons across hydrophobic biological membranes[1].

  • Thiazole Substitution: Unlike Nitazoxanide, which features a nitro group on the thiazole ring and an acetylated phenol (acting as a prodrug)[2], CAS 74675-84-6 places the nitro group on the benzamide ring and introduces a bulky, lipophilic 4-phenyl group on the thiazole. This 4-phenyl substitution significantly increases the partition coefficient (LogP), enhancing membrane permeability and potentially shifting its primary efficacy toward intramitochondrial targets and solid tumor penetration.

Polypharmacological Mechanisms of Action

As a Senior Application Scientist evaluating this compound class, it is crucial to understand that its broad-spectrum activity is not due to off-target toxicity, but rather a targeted disruption of fundamental bioenergetic and signaling nodes.

Target 1: Mitochondrial Uncoupling (Oxidative Phosphorylation) Weakly acidic salicylanilides and thiazolides act as potent protonophores[1]. The neutral, protonated form of the drug diffuses across the inner mitochondrial membrane (IMM) into the alkaline matrix, where it releases a proton. The resulting lipophilic anion is stable enough to traverse back across the IMM to the intermembrane space, driven by the membrane potential (ΔΨ). This continuous cycling dissipates the proton motive force (PMF), uncoupling electron transport from ATP synthase (Complex V) and leading to bioenergetic collapse in susceptible cells.

Target 2: Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition In anaerobic bacteria (e.g., C. difficile, H. pylori) and parasites (e.g., Giardia), thiazolides non-competitively inhibit the PFOR enzyme[3]. The active anion of the drug intercepts the enzyme at an early step in the formation of the lactyl-thiamine pyrophosphate (TPP) transition intermediate. This prevents the oxidative decarboxylation of pyruvate to acetyl-CoA, effectively arresting anaerobic energy metabolism without consuming pyruvate[3].

Target 3: STAT3 Signaling Inhibition In oncology, salicylamide derivatives are recognized as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[4]. They block the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), preventing its homodimerization via SH2 domains and subsequent nuclear translocation. This halts the transcription of anti-apoptotic target genes such as survivin, Bcl-xL, and cyclin-D1, inducing apoptosis in cancers with constitutively active STAT3[4].

MOA cluster_0 Mitochondrial Uncoupling cluster_1 PFOR Inhibition cluster_2 STAT3 Inhibition Compound Thiazolyl-Salicylamide (CAS 74675-84-6) PMF Proton Motive Force Dissipation Compound->PMF Protonophore PFOR Lactyl-TPP Intercept Compound->PFOR Non-competitive STAT3 Tyr705 Phosphorylation Blockade Compound->STAT3 Kinase block ATP ATP Synthesis Arrest PMF->ATP Metabolism Anaerobic Energy Failure PFOR->Metabolism Apoptosis Apoptosis Induction STAT3->Apoptosis

Fig 1. Polypharmacological pathways of thiazolyl-salicylamides across multiple therapeutic targets.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step contains an internal control to prove the causality of the observed pharmacological effect.

Protocol A: Validation of Mitochondrial Uncoupling via Seahorse XF Cell Mito Stress Test

This assay measures the Oxygen Consumption Rate (OCR) in real-time to confirm protonophoric activity.

  • Cell Seeding & Equilibration: Seed target cells (e.g., HCT116 colon cancer cells) in a Seahorse XF microplate. Incubate in a non-CO2 incubator for 1 hour prior to the assay to ensure pH stability.

  • Basal OCR Measurement: Record baseline OCR for 15 minutes.

  • Thiazolyl-Salicylamide Injection: Inject the test compound (0.1–10 μM). Causality Check: A true uncoupler will immediately cause a sharp spike in OCR as the electron transport chain (ETC) works in overdrive to compensate for the dissipated proton gradient.

  • Oligomycin Injection (1 μM): Inhibit ATP synthase (Complex V). Causality Check: If the compound is a protonophore, OCR will remain elevated despite Complex V inhibition, proving that protons are leaking across the membrane independently of ATP synthesis.

  • FCCP Injection (0.5 μM): Inject the benchmark uncoupler FCCP to establish maximal respiratory capacity.

  • Rotenone/Antimycin A Injection (0.5 μM): Shut down Complexes I and III to measure non-mitochondrial oxygen consumption.

Workflow Step1 1. Cell Equilibration XF microplate in non-CO2 incubator Step2 2. Basal OCR Establish baseline respiration Step1->Step2 Step3 3. Compound Injection Observe uncoupling (OCR spike) Step2->Step3 Step4 4. Oligomycin Injection Inhibit Complex V (Isolate proton leak) Step3->Step4 Step5 5. FCCP Injection Maximize respiratory capacity Step4->Step5 Step6 6. Rot/AA Injection Shut down ETC (Non-mito OCR) Step5->Step6

Fig 2. Seahorse XF Cell Mito Stress Test workflow for validating mitochondrial uncoupling.

Protocol B: Validation of STAT3 Inhibition (Western Blot)
  • Cell Starvation: Culture Du145 prostate cancer cells in serum-free media for 24 hours to reduce basal kinase activity.

  • Compound Pre-treatment: Treat cells with the thiazolyl-salicylamide derivative (0.25–2 μM) for 2 hours.

  • IL-6 Stimulation: Add Interleukin-6 (IL-6, 25 ng/mL) for 30 minutes. Causality Check: IL-6 specifically triggers the JAK/STAT pathway. If the compound is a direct STAT3 inhibitor, it will prevent the IL-6-induced phosphorylation spike.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Probe with antibodies against p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control).

Quantitative Data & Comparative Efficacy

The following table summarizes the representative benchmark data for the thiazolide/salicylanilide class. These metrics serve as the target thresholds when optimizing 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide analogs for specific indications.

Target / AssayModel SystemRepresentative IC50 / MICBenchmark Compound
PFOR Inhibition Giardia intestinalis2.0 - 10.0 μMNitazoxanide
STAT3 Phosphorylation Du145 Prostate Cancer Cells0.25 - 0.70 μMNiclosamide
Mitochondrial Uncoupling Isolated Rat Liver Mitochondria10 - 50 nMS-13 (Salicylanilide)
Antibacterial Activity Staphylococcus aureus (MRSA)0.5 - 2.0 μg/mLNiclosamide
Antiviral Activity Rotavirus / Influenza A0.5 - 2.0 μg/mLTizoxanide

Note: The highly lipophilic nature of the 4-phenyl-thiazole substitution in CAS 74675-84-6 is expected to lower the IC50 for mitochondrial and STAT3 targets compared to standard Nitazoxanide, albeit at the cost of reduced aqueous solubility.

References

  • Hoffman, P. S., Sisson, G., Croxen, M. A., Welch, K., Harman, W. D., Cremades, N., & Morbidoni, H. R. (2007). "Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives. URL:[Link]

  • Ren, X., Duan, L., He, Q., Zhang, Z., Zhou, Y., Wu, D., Pan, J., Pei, D., & Ding, K. (2010). "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters. URL:[Link]

  • Rossignol, J. F. (2014). "Nitazoxanide: A first-in-class broad-spectrum antiviral agent." Antiviral Research. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Profiling of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)

Executive Summary 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a synthetic salicylanilide derivative characterized by the substitution of the traditional aniline ring with a 4-phenyl-2-thiazolamine moiety. Orig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a synthetic salicylanilide derivative characterized by the substitution of the traditional aniline ring with a 4-phenyl-2-thiazolamine moiety. Originally explored for its anthelmintic properties, this chemotype functions primarily as a lipophilic protonophore. By translocating protons across the inner mitochondrial membrane, it uncouples oxidative phosphorylation (OXPHOS), dissipates the mitochondrial membrane potential (ΔΨm), and disrupts cellular ATP homeostasis [1].

This application note provides a comprehensive, self-validating experimental framework for researchers in parasitology and oncology repurposing. It details the precise methodologies required to evaluate the compound's mitochondrial uncoupling efficacy and its downstream phenotypic effects, ensuring high-fidelity data collection.

Mechanistic Overview

Like its structural analog niclosamide, the compound relies on its ortho-hydroxyl group and electron-withdrawing nitro group to tune its pKa, allowing it to exist in both protonated and deprotonated states at physiological pH. This structural feature enables the molecule to shuttle protons into the mitochondrial matrix independently of ATP synthase [3].

The resulting ATP depletion triggers a cascade of metabolic stress responses. The collapse of the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), which subsequently inhibits energy-consuming pathways such as mTORC1 and Wnt/β-catenin signaling, ultimately leading to cell cycle arrest or apoptosis [2].

MOA Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Mito Mitochondrial Inner Membrane (Protonophore Activity) Compound->Mito Translocates OXPHOS Oxidative Phosphorylation (Uncoupling) Mito->OXPHOS Dissipates Gradient ATP ATP Depletion (↓ ATP/AMP Ratio) OXPHOS->ATP Impairs Synthesis AMPK AMPK Activation ATP->AMPK Triggers Wnt Wnt/β-catenin Suppression ATP->Wnt Modulates mTOR mTORC1 Inhibition AMPK->mTOR Inhibits Apoptosis Cell Cycle Arrest / Apoptosis (Anthelmintic & Anticancer) mTOR->Apoptosis Wnt->Apoptosis

Caption: Mechanism of Action: Mitochondrial uncoupling and downstream signaling cascade.

Physicochemical Properties & Preparation Guidelines

Proper formulation is critical to avoid false negatives in biological assays. The thiazolyl-benzamide scaffold is highly lipophilic and prone to precipitation in aqueous media.

Table 1: Physicochemical Properties & Formulation
ParameterSpecificationExperimental Implication
CAS Number 74675-84-6Unique identifier for sourcing.
Molecular Weight 341.34 g/mol Required for precise molarity calculations.
Formula C₁₆H₁₁N₃O₄SConfirms structural composition.
Primary Solvent Anhydrous DMSOCausality: High lipophilicity (cLogP > 4.0) prevents aqueous dissolution.
Max in vitro DMSO % 0.5% v/vCausality: Higher concentrations cause solvent-induced membrane toxicity.
Storage Conditions -20°C, single-use aliquotsCausality: Prevents atmospheric water absorption during freeze-thaw cycles.

Experimental Protocols

Protocol 1: Real-Time Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: To quantify the dose-dependent uncoupling of OXPHOS by measuring the Oxygen Consumption Rate (OCR).

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT116 or isolated C. elegans cells) in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Media Exchange: Replace growth media with XF Assay Medium supplemented with 10 mM Galactose, 2 mM Glutamine, and 1 mM Pyruvate (pH 7.4).

    • Causality for Galactose: Cells grown in high glucose can bypass mitochondrial inhibition via glycolysis (the Crabtree effect). Galactose forces cells to rely strictly on OXPHOS, maximizing the assay's sensitivity to mitochondrial uncouplers.

  • Sensor Calibration: Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.

  • Compound Preparation: Prepare 10x working solutions of the compound (0.1 μM to 10 μM) in XF assay medium. Load into Port A . Load FCCP (1 μM) into Port B .

    • Causality for FCCP Control: FCCP is the gold-standard protonophore. Comparing the maximal OCR induced by the test compound to the FCCP-induced OCR validates whether the compound acts as a true uncoupler or merely a respiratory chain inhibitor.

  • Assay Execution:

    • Measure baseline OCR (3 cycles).

    • Inject compound from Port A and measure induced OCR (3 cycles).

    • Inject FCCP from Port B to assess any remaining reserve respiratory capacity.

Workflow Step1 Cell Seeding (Microplate) Step4 Baseline OCR Measurement Step1->Step4 Step2 Sensor Hydration (Overnight) Step2->Step4 Step3 Compound Prep (Serial Dilutions) Step5 Compound Injection (Port A) Step3->Step5 Step4->Step5 Step6 Maximal Respiration Measurement Step5->Step6 Step7 Data Normalization & Analysis Step6->Step7

Caption: Seahorse XF Assay Workflow for measuring real-time mitochondrial oxygen consumption.

Protocol 2: Phenotypic Viability & ATP Depletion Assay

Objective: To correlate mitochondrial uncoupling with cellular ATP collapse and phenotypic viability.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells in opaque white 96-well plates at 10,000 cells/well.

    • Causality for White Plates: Opaque white plates maximize luminescent signal reflection and prevent optical cross-talk between adjacent wells, which is critical for the wide dynamic range required when measuring logarithmic drops in ATP.

  • Treatment: Treat with serial dilutions of the compound (0.01 μM to 50 μM) for 24 hours. Maintain DMSO at 0.1% across all wells.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Causality for Reagent Choice: The reagent contains recombinant luciferase, which requires ATP to oxidize luciferin. The resulting luminescent signal is directly proportional to the intracellular ATP concentration, providing a highly sensitive readout of the functional consequence of OXPHOS uncoupling.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 1 second/well).

Data Analysis & Expected Results

When executing the protocols above, the compound is expected to exhibit a biphasic OCR response typical of salicylanilide uncouplers, followed by a dose-dependent collapse in cellular ATP.

Table 2: Expected Pharmacological Profile
AssayMetricExpected OutcomeInterpretation
Seahorse XF (OCR) Peak OCR Fold Change2.0x to 3.5x over baselineConfirms potent protonophore activity.
Seahorse XF (OCR) High-Dose Response (>10 μM)Sudden drop in OCRIndicates toxicity or secondary respiratory chain inhibition at high doses.
ATP Depletion IC₅₀ (ATP reduction)0.5 μM – 2.5 μMDemonstrates functional energy collapse.
Phenotypic Viability EC₅₀ (Cell Death)1.0 μM – 5.0 μMCorrelates ATP depletion with terminal cell cycle arrest/apoptosis.

References

  • Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. URL:[Link]

  • Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. URL:[Link]

Application

Application Note: Preclinical Evaluation of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide as a Novel Antimicrobial Agent

Introduction & Pharmacological Rationale The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), n...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel chemical scaffolds. 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)[1] is a synthetic derivative belonging to the salicylanilide/thiazolyl benzamide class. Structurally analogous to the FDA-approved anthelmintic niclosamide, this compound features a highly lipophilic 4-phenyl-2-thiazolyl moiety replacing the traditional aniline ring, which significantly enhances bacterial membrane partitioning[2].

Mechanism of Action: The Protonophore Effect

Salicylanilides act as potent protonophores[3]. The weakly acidic phenolic hydroxyl group (pKa ~6–7), coupled with the electron-withdrawing 5-nitro group, allows the molecule to easily accept and release protons at physiological pH. By shuttling protons across the bacterial lipid bilayer, the compound uncouples oxidative phosphorylation, rapidly dissipating the proton motive force (PMF)[4]. The collapse of the transmembrane electrical potential ( ΔΨ ) and proton gradient ( ΔpH ) leads to an immediate cessation of ATP synthesis, oxidative stress, and subsequent bactericidal cell death[4].

MOA A 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide (Protonophore) B Bacterial Cell Membrane (Lipophilic Integration) A->B Penetration C Proton Translocation (Uncoupling) B->C Ionophore Activity D Collapse of Proton Motive Force (PMF) C->D ∆pH & ∆Ψ disruption E ATP Depletion D->E OxPhos Arrest F Cell Death (Bactericidal Effect) E->F Metabolic Failure

Mechanism of action: PMF disruption and ATP depletion by salicylanilide derivatives.

Experimental Protocols

To rigorously evaluate the antimicrobial efficacy and validate the PMF-disrupting mechanism of this compound, the following self-validating protocols are recommended.

Workflow S1 Compound Preparation (DMSO Stock) S2 Broth Microdilution (MIC/MBC Determination) S1->S2 S3 Time-Kill Kinetics (Bactericidal Profiling) S2->S3 Active hits (MIC < 4 µg/mL) S4 Mechanistic Validation (DiOC2(3) Depolarization) S2->S4 Select candidates S5 Cytotoxicity Profiling (Mammalian Cell Lines) S4->S5 Therapeutic Index Evaluation

Standardized workflow for preclinical antimicrobial screening and validation.

Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Causality & Rationale: Thiazolyl benzamides are highly hydrophobic. Using proper solvents (DMSO) and ensuring the final assay concentration of DMSO does not exceed 1% is critical to prevent solvent-induced membrane toxicity while maintaining compound solubility. For Gram-negative testing, intrinsic resistance is largely mediated by TolC-dependent efflux pumps; therefore, co-administration with an efflux inhibitor like PA β N is required to reveal true target engagement[4].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Preparation: Grow Staphylococcus aureus (e.g., ATCC 29213 or MRSA MW2) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute to a final inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB (range: 64 µg/mL to 0.03 µg/mL). Ensure the final DMSO concentration remains ≤1% .

  • Incubation: Inoculate wells and incubate at 37°C for 18–24 hours under aerobic conditions.

  • MIC Determination: Record the MIC as the lowest concentration that completely inhibits visible bacterial growth.

  • MBC Determination: Plate 10 µL from all wells with no visible growth onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Protocol B: Membrane Depolarization Assay (Mechanism Validation)

Causality & Rationale: To definitively prove that the compound acts as a protonophore, we measure the disruption of ΔΨ using the fluorescent dye DiOC2(3). The ratiometric nature of DiOC2(3) (Red/Green) normalizes the data against bacterial cell size and density variations, providing a highly reliable, self-validating metric. The dye emits green fluorescence in all cells but shifts to red fluorescence as it accumulates and self-quenches in highly polarized (healthy) bacterial cells. A rapid drop in the Red/Green ratio indicates depolarization[2].

Step-by-Step Methodology:

  • Cell Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) supplemented with 5 mM glucose to an OD600​ of 0.2.

  • Dye Loading: Add 30 µM DiOC2(3) and incubate in the dark for 30 minutes at room temperature.

  • Baseline Measurement: Read baseline fluorescence using a microplate reader (Green: Ex 488 nm / Em 530 nm; Red: Ex 488 nm / Em 610 nm).

  • Compound Addition: Inject the test compound at 1×, 2×, and 4× MIC. Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 10 µM as a positive depolarization control.

  • Kinetics: Measure the Red/Green fluorescence ratio continuously for 30 minutes. A rapid decrease in the ratio confirms PMF dissipation.

Protocol C: ATP Depletion Assay

Causality & Rationale: Because the PMF drives the F1Fo-ATPase, its collapse should immediately halt ATP production. ATP turnover in bacteria is on the scale of milliseconds. Rapid lysis using Trichloroacetic Acid (TCA) immediately denatures ATPases, preventing artificial ATP degradation during sample processing, thereby ensuring trustworthy quantification[4].

Step-by-Step Methodology:

  • Treat mid-log phase bacteria with the compound for 15, 30, and 60 minutes.

  • Lyse cells rapidly by adding an equal volume of ice-cold 10% TCA to preserve ATP states.

  • Neutralize the extract with Tris-acetate buffer (pH 7.75) and quantify ATP using a standard firefly luciferase assay (e.g., BacTiter-Glo™).

  • Normalize luminescence signals (Relative Light Units, RLU) to total protein concentration determined via a BCA assay.

Data Presentation & Expected Results

Based on the structural homology to niclosamide and validated salicylanilide profiles, the following quantitative benchmarks should be utilized to validate experimental success.

Table 1: Expected Antimicrobial Profile (MIC/MBC)

Pathogen StrainPhenotypeExpected MIC (µg/mL)Expected MBC (µg/mL)
S. aureus ATCC 29213MSSA0.125 - 0.50.5 - 2.0
S. aureus MW2MRSA0.125 - 0.50.5 - 2.0
E. faecium ATCC 19434VRE0.25 - 1.01.0 - 4.0
E. coli ATCC 25922Gram-negative> 64> 64
E. coli + PA β NEfflux-deficient1.0 - 4.04.0 - 8.0

Table 2: Mechanistic Validation Metrics (DiOC2(3) and ATP Assays)

Treatment GroupDiOC2(3) Red/Green RatioIntracellular ATP (% of Control)
Vehicle Control (1% DMSO)1.8 ± 0.2 (Polarized)100%
Positive Control (CCCP 10 µM)0.4 ± 0.1 (Depolarized)< 10%
Compound (1× MIC)0.6 ± 0.1 (Depolarized)< 20%
Compound (4× MIC)0.3 ± 0.1 (Depolarized)< 5%

References

  • Title: Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus Source: PLOS One (2015) URL: [Link]

  • Title: Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections Source: mBio / ASM Journals (2020) URL: [Link]

  • Title: Salicylanilide Ester Prodrugs as Potential Antimicrobial Agents - a Review Source: Current Pharmaceutical Design (2011) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)

Welcome to the Application Scientist Support Center. 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a highly potent but physically challenging small molecule.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is a highly potent but physically challenging small molecule. Due to its rigid, planar aromatic systems and specific functional groups (a nitroaromatic ring, an amide linker, and a thiazole moiety), researchers frequently encounter issues with aqueous solubility, hydrolytic degradation, and photostability.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the integrity of your compound in solution.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound immediately precipitate when diluted from DMSO into my cell culture media or assay buffer? The Causality: The molecule is highly lipophilic. The combination of the phenyl ring, the thiazole ring, and the intramolecular hydrogen bonding (between the 2-hydroxyl group and the amide carbonyl) creates a highly planar, hydrophobic structure with a very low thermodynamic solubility in water (typically <5 µg/mL). When a concentrated DMSO stock is introduced to an aqueous environment, the sudden shift in dielectric constant forces the hydrophobic molecules to aggregate and crash out of solution. The Solution: Do not rely on simple co-solvents. Instead, utilize structural encapsulation. We recommend formulating the working solution with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the phenyl-thiazole moiety, drastically increasing apparent solubility while preventing aggregation[3].

Q2: I am observing a steady loss of compound concentration over 24-48 hours in my pH 7.4 buffer, even without visible precipitation. What is happening? The Causality: You are observing base-catalyzed hydrolysis of the amide bond. The nitro group at the 5-position is strongly electron-withdrawing. It pulls electron density away from the benzamide ring, making the amide carbonyl carbon highly electrophilic. At physiological pH (7.4) or higher, hydroxide ions (OH⁻) in the buffer attack this electrophilic center. The 4-phenyl-2-aminothiazole acts as a viable leaving group, resulting in the irreversible cleavage of the molecule into 2-hydroxy-5-nitrobenzoic acid and the free aminothiazole. This behavior is identical to the well-documented alkaline hydrolysis of structurally related nitro-salicylanilides like niclosamide[1]. The Solution: Shift the pH of your stock buffers to a slightly acidic range (pH 5.0 - 5.5) where the concentration of hydroxide ions is minimized. If physiological pH is strictly required for the assay, prepare solutions immediately before use and limit experimental windows to <6 hours.

Q3: Does ambient laboratory light affect the stability of this compound? The Causality: Yes, significantly. The nitroaromatic system and the conjugated thiazole ring are highly efficient chromophores that absorb in the UV and visible light spectrum. Photon absorption excites the molecule, leading to rapid photo-reduction of the nitro group or photo-cleavage of the thiazole ring. Studies on similar nitro-aromatic benzamides demonstrate up to 50% degradation within 24 hours of continuous light exposure in aqueous environments [2]. The Solution: All stock solutions and experimental formulations must be prepared and stored in amber glass vials or tubes wrapped in aluminum foil.

Part 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the validated stability metrics of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide under various conditions.

Solvent / FormulationpHLight ConditionTemperatureHalf-Life (T₁/₂)Recovery at 24h
100% Anhydrous DMSON/ADark-20°C> 12 months> 99%
50 mM Phosphate Buffer7.4Ambient Light25°C~ 28 hours< 45%
50 mM Phosphate Buffer7.4Dark25°C~ 5.5 days~ 88%
50 mM Citrate Buffer5.0Dark25°C> 30 days> 95%
20% HP-β-CD in Buffer6.0Dark4°C> 60 days> 98%

Part 3: Degradation Pathways Visualization

The following diagram illustrates the dual vulnerabilities of the compound in solution, highlighting why controlling both pH and light is critical.

Degradation Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Alkaline Alkaline/Neutral pH (pH ≥ 7.0) Compound->Alkaline UVLight UV/Visible Light Exposure Compound->UVLight Hydrolysis Amide Bond Hydrolysis (Base-Catalyzed) Alkaline->Hydrolysis OH⁻ Nucleophilic Attack Photolysis Photodegradation (Nitro Reduction/Cleavage) UVLight->Photolysis Photon Absorption Prod1 2-Hydroxy-5-nitrobenzoic acid + 4-Phenyl-2-aminothiazole Hydrolysis->Prod1 Irreversible Prod2 Inactive Photoproducts Photolysis->Prod2 Irreversible

Figure 1: Primary degradation pathways of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following protocols. Each protocol includes a self-validation step to confirm success before proceeding to your downstream biological assay.

Protocol A: Preparation of a 10 mM Master Stock

Objective: Create a stable, hydrolysis-free master stock.

  • Weighing: Accurately weigh 3.41 mg of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (MW: 341.34 g/mol ) into an amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Causality note: Water content in standard DMSO will initiate slow hydrolysis over time.

  • Mixing: Vortex for 60 seconds until completely dissolved.

  • Validation Step: Inspect the solution against a bright light source (briefly). It should be completely clear with a slight yellow tint. Measure the Optical Density (OD) at 600 nm using a microvolume spectrophotometer; a reading >0.01 indicates undissolved micro-particulates.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas to displace moisture. Aliquot into single-use amber tubes and store at -20°C.

Protocol B: Formulation of Aqueous Working Solution (HP-β-CD Complexation)

Objective: Prepare an aqueous solution that resists precipitation and hydrolysis for in vitro assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate buffer, adjusted to pH 5.5.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the 10 mM DMSO master stock dropwise to achieve your desired final concentration (e.g., add 10 µL of stock to 990 µL of HP-β-CD solution for a 100 µM working solution). Causality note: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavities to encapsulate the drug molecules before they can aggregate.

  • Equilibration: Sonicate the mixture in a water bath at room temperature for 10 minutes to ensure complete inclusion complex formation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

  • Validation Step: Run a rapid UV-Vis scan (250-450 nm) of the filtrate and compare the peak absorbance to a standard curve. If the concentration is lower than expected, the complexation failed, and the compound was lost in the filter.

Workflow N1 10mM Anhydrous DMSO Stock N3 Dropwise Addition + Vigorous Vortexing N1->N3 N2 20% HP-β-CD Buffer (pH 5.5) N2->N3 N4 Sonication (10 mins) N3->N4 N5 0.22 µm PTFE Filtration N4->N5 N6 Validated Aqueous Working Solution N5->N6 UV-Vis Check

Figure 2: Workflow for formulating stable aqueous solutions using HP-β-CD complexation.

Part 5: References

  • Dawson, V. K., et al. "Metabolism of Niclosamide in Sediment and Water Systems." Journal of Agricultural and Food Chemistry, American Chemical Society.[Link]

  • Dawson, V. K., et al. "Aqueous Photolysis of Niclosamide." Journal of Agricultural and Food Chemistry, American Chemical Society.[Link]

  • Iftode, A., et al. "Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes." Molecules, MDPI.[Link]

(Note: The mechanistic behaviors of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide are heavily extrapolated from the validated literature of its closest structural analogs, niclosamide and related benzamides, due to their shared functional liabilities).

Optimization

troubleshooting 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide mass spec results

Technical Support Center: Mass Spectrometry Troubleshooting for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Welcome to the Technical Support Center for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 746...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry Troubleshooting for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Welcome to the Technical Support Center for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6). As a complex salicylamide derivative featuring a nitroaromatic ring and a thiazole moiety, this compound presents unique physicochemical challenges in LC-MS/MS workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust quantification and structural characterization for drug development professionals.

Section 1: Physicochemical Profiling & MS Strategy

Before troubleshooting, it is critical to understand the molecule's intrinsic properties. The presence of the electron-withdrawing para-nitro group significantly alters the electron density of the aromatic system, lowering the pKa of the phenolic hydroxyl and dictating its ionization behavior.

Table 1: Key MS Parameters and Physicochemical Properties

PropertyValue / RecommendationCausality & Mechanistic Impact
Molecular Formula C16H11N3O4SDetermines the theoretical isotopic distribution.
Monoisotopic Mass 341.0470 DaTarget exact mass for high-resolution MS (HRMS) calibration.
Primary Ionization Mode ESI Negative (ESI-)The phenolic OH deprotonates easily (pKa ~6) due to the electron-withdrawing para-nitro group, yielding a stable phenoxide anion.
Target Precursor Ion m/z 340.04 [M-H]-Dominant and most stable species in basic or neutral mobile phases.
Alternative Mode ESI Positive (ESI+)The thiazole nitrogen can protonate, yielding m/z 342.05 [M+H]+, though signal is often weaker due to intramolecular hydrogen bonding.

Section 2: Troubleshooting FAQs

Q1: I am losing the precursor ion signal, but I see a strong, unexpected peak at m/z 310.04. What is happening? A: You are observing in-source electrochemical reduction. Nitroaromatic compounds are notoriously susceptible to reduction at the high-voltage ESI capillary tip, a phenomenon well-documented in mass spectrometry literature [1] [2]. The nitro group (-NO2) is electrochemically reduced to a nitroso group (-NO), resulting in a mass shift of -30 Da (loss of NO from the parent).

  • Self-Validating Fix: Lower the capillary voltage (e.g., from 3.5 kV to 2.5 kV) and reduce the source desolvation temperature. To validate that this is an instrumental artifact and not a degraded sample, infuse a known nitroaromatic standard (like 4-nitrophenol). If the standard also reduces by -30 Da, your ESI source parameters are too energetic.

Q2: My signal in ESI Positive mode is erratic and shows severe matrix suppression in plasma. Should I switch modes? A: Yes. While the thiazole ring can theoretically accept a proton, the strong intramolecular hydrogen bonding between the 2-hydroxyl group and the amide carbonyl restricts protonation efficiency. Switch to ESI Negative mode . The synergistic electron-withdrawing effect of the nitro group and the amide stabilizes the phenoxide anion, yielding a robust[M-H]- signal that is far less susceptible to matrix suppression from endogenous plasma lipids.

Q3: What are the most reliable MS/MS transitions for MRM quantification? A: Collision-Induced Dissociation (CID) of salicylanilides predictably cleaves the central amide bond [3]. In ESI-, the charge is retained on either side of the cleaved amide depending on the applied collision energy (CE).

  • Primary Quantifier: m/z 340.04 → 166.01 (2-hydroxy-5-nitrobenzoyl anion).

  • Secondary Qualifier: m/z 340.04 → 175.03 (4-phenylthiazol-2-amine anion).

Q4: I am experiencing severe peak tailing and carryover on my C18 column. How can I resolve this? A: The thiazole nitrogen acts as a strong hydrogen-bond acceptor and interacts with residual silanols on the silica stationary phase. Furthermore, the compound's high hydrophobicity causes it to adsorb to the system's stainless-steel tubing.

  • Fix: Use a superficially porous particle (SPP) column with extensive end-capping. Ensure your mobile phase contains at least 0.1% Formic Acid to suppress silanol ionization, and utilize a strong needle wash solvent (e.g., 50:50 Methanol:Isopropanol with 0.1% Formic Acid) to eliminate autosampler carryover.

Section 3: Experimental Protocols

Protocol 1: Self-Validating LC-MS/MS Optimization

Objective: Establish stable ESI- conditions and optimize MRM transitions without inducing nitro-reduction.

  • Preparation: Prepare a 100 ng/mL tuning solution of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide in 50:50 Acetonitrile:Water.

  • Infusion: Infuse at 10 µL/min directly into the mass spectrometer using a syringe pump, teed into a 0.2 mL/min flow of mobile phase (50% Aqueous / 50% Organic).

  • Source Tuning:

    • Set polarity to Negative (ESI-).

    • Start capillary voltage at 2.0 kV. Gradually increase until the m/z 340.04 [M-H]- signal plateaus. Critical: Stop immediately if m/z 310.04 ([M-H-NO]-) appears.

    • Optimize desolvation gas flow and temperature, keeping the temperature below 350°C to prevent thermal degradation of the nitro group.

  • CID Optimization:

    • Isolate m/z 340.04 in Q1.

    • Ramp Collision Energy (CE) from 10 eV to 50 eV.

    • Record the CE that maximizes the quantifier and qualifier ions (See Table 2).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Objective: Extract the highly hydrophobic analyte while minimizing matrix effects.

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard. Causality: Acetonitrile provides superior precipitation of plasma proteins compared to methanol, significantly reducing phospholipid-induced ion suppression in the ESI source.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-effect peak distortion (fronting) when injected onto the LC column.

Section 4: Data Visualization

Table 2: Optimized MRM Parameters (Example for Triple Quadrupole)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
340.04166.015022Quantifier (Benzoyl cleavage)
340.04175.035032Qualifier (Thiazole cleavage)
340.04294.045015Qualifier (Loss of NO2)

Section 5: Workflow & Pathway Diagrams

TroubleshootingWorkflow Start Analyze 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide CheckIon Is [M-H]- (m/z 340.04) visible? Start->CheckIon LowSignal Low Signal / No Ion CheckIon->LowSignal No GoodSignal Good Signal CheckIon->GoodSignal Yes CheckAdducts Check for Adducts (e.g., Formate m/z 386) LowSignal->CheckAdducts CheckReduction Check for Reduction [M-H-30]- (m/z 310) LowSignal->CheckReduction ProceedMRM Proceed to MS/MS (MRM) Target m/z 166 & 175 GoodSignal->ProceedMRM OptimizeSource Optimize ESI Source (Lower Temp/Voltage) CheckReduction->OptimizeSource If -30 Da present OptimizeSource->CheckIon

Caption: LC-MS/MS Troubleshooting Workflow for Nitroaromatic Signal Loss.

FragmentationPathway Parent Parent Ion [M-H]- m/z 340.04 AmideCleavage Amide Bond Cleavage (CID) Parent->AmideCleavage NitroLoss Loss of NO2 / NO (In-source or MS/MS) Parent->NitroLoss Frag1 2-Hydroxy-5-nitrobenzoyl anion m/z 166.01 AmideCleavage->Frag1 Frag2 4-Phenylthiazol-2-amine anion m/z 175.03 AmideCleavage->Frag2 Frag3 [M-H-NO]- or [M-H-NO2]- m/z 310.04 or 294.04 NitroLoss->Frag3

Caption: Primary CID Fragmentation Pathway of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

References

  • Title: Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) Source: Journal of Environmental Monitoring / ResearchGate[1] URL: [Link]

  • Title: Investigation of Some Biologically Relevant Redox Reactions Using Electrochemical Mass Spectrometry Interfaced by Desorption Electrospray Ionization Source: Analytical and Bioanalytical Chemistry / PubMed Central[2] URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols for the isolation and purification of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benza...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols for the isolation and purification of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6). This compound belongs to a class of N-thiazol-2-yl-benzamides often synthesized as kinase inhibitors or glucokinase (GK) activators [1].

Due to its highly conjugated structure, strong intramolecular hydrogen bonding, and multiple ionizable functional groups, purifying this compound presents unique chromatographic and solubility challenges.

Part 1: Causality & Chemical Properties (The "Why")

To purify this compound effectively, you must understand its physicochemical behavior. The molecule contains three distinct functional groups that dictate our purification strategy:

  • The Phenolic Hydroxyl: The electron-withdrawing 5-nitro group significantly increases the acidity of the phenol, dropping its pKa to approximately 7.0.

  • The Thiazole Ring: The nitrogen in the 4-phenylthiazole moiety is weakly basic (conjugate acid pKa ~4.0).

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group forms a tight intramolecular hydrogen bond with the amide carbonyl. This masks the polarity of the molecule, making it surprisingly lipophilic and prone to co-elution with non-polar impurities if not handled correctly.

By exploiting the pKa differences between the target product, the acidic starting material (5-nitrosalicylic acid, pKa ~2.2), and the basic starting material (2-amino-4-phenylthiazole), we can utilize a highly efficient acid-base liquid-liquid extraction [2] before attempting chromatography.

AcidBaseLogic SM_Acid 5-Nitrosalicylic Acid (pKa ~2.2) Wash2 Sat. NaHCO3 Wash (pH ~8) SM_Acid->Wash2 SM_Base 2-Amino-4-phenylthiazole (pKa ~4.0) Wash1 1M HCl Wash (pH ~0) SM_Base->Wash1 Product Target Benzamide (pKa ~7.0) Product->Wash2 Aq1 Aqueous Waste (Protonated Thiazole) Wash1->Aq1 Aq2 Aqueous Waste (Deprotonated Acid) Wash2->Aq2 Org Organic Phase (Neutral Product) Wash2->Org

Logical relationship of pKa-driven acid-base extraction for benzamide purification.

Part 2: Troubleshooting & FAQs

Q: Why does my crude product form an intractable emulsion during the aqueous workup? A: Emulsions here are typically caused by the amphiphilic nature of the unreacted 5-nitrosalicylic acid at intermediate pH levels. Causality: When using a weak base like NaHCO3, the rapid generation of CO2 gas combined with the surfactant-like properties of the partially deprotonated organic salts traps water in the organic layer (usually Ethyl Acetate). Solution: Dilute the organic layer with an additional 20% volume of Ethyl Acetate to decrease the solute concentration, and add brine (saturated NaCl) to the aqueous layer to increase ionic strength, which forces the organic layer to separate.

Q: My product is streaking severely on the silica gel column. How do I fix this? A: Streaking occurs because the phenolic hydroxyl and the nitro group interact strongly with the silanol groups on the normal-phase silica [3]. Solution: Add 1% to 2% glacial acetic acid to your mobile phase (e.g., DCM:MeOH 95:5 + 1% AcOH). The acetic acid competitively binds to the active silanol sites on the silica gel, preventing the product from dragging and sharpening the elution band.

Q: I used EDC/HOBt for the coupling. How do I remove the urea byproducts? A: The urea byproduct of EDC (1-[3-(dimethylamino)propyl]-3-ethylurea) is highly water-soluble and will be completely removed during the 1M HCl wash. HOBt is acidic and will be removed during the saturated NaHCO3 wash. This makes the acid-base extraction a self-validating cleanup step for these specific coupling reagents.

Q: The product precipitated directly in the separatory funnel. What went wrong? A: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide has poor solubility in cold organic solvents. If your laboratory is cold, or if the endothermic dissolution of NaHCO3 cooled the funnel, the product will crash out. Solution: Add a small amount of THF (up to 10% of the total organic volume) to the separatory funnel to break up the precipitate and keep the target compound in the organic phase.

Part 3: Quantitative Data & Solvent Selection

Table 1: Solubility Profile of the Target Benzamide

Use this matrix to select your extraction and crystallization solvents.

SolventSolubility at 25°CSolubility at BoilingRecommended Use
WaterInsolubleInsolubleAnti-solvent (Crystallization)
HexaneInsolubleInsolubleAnti-solvent (Chromatography)
Dichloromethane (DCM)Poor (<5 mg/mL)Moderate (~15 mg/mL)Loading solvent for Flash
Ethyl Acetate (EtOAc)Moderate (~10 mg/mL)Good (>50 mg/mL)Liquid-Liquid Extraction
Ethanol (EtOH)PoorGoodRecrystallization
DMF / DMSOExcellent (>100 mg/mL)ExcellentReaction Solvent
Table 2: TLC Retention Factors ( Rf​ ) on Normal Phase Silica (UV 254 nm)

Note: The target benzamide runs higher than expected due to intramolecular H-bonding.

Solvent System5-Nitrosalicylic Acid2-Amino-4-phenylthiazoleTarget Benzamide
100% EtOAc0.10 (heavy streaking)0.650.85
DCM:MeOH (95:5)0.050.400.60
Hexane:EtOAc (1:1)0.000.150.30

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Self-Validating)

This protocol isolates the neutral benzamide from acidic/basic starting materials and coupling reagents.

  • Dilution: Dilute the crude reaction mixture (assuming a 5 mmol scale) with 100 mL of Ethyl Acetate (EtOAc). If the reaction was run in DMF, wash the EtOAc layer with 50 mL of 5% aqueous LiCl solution three times to remove the DMF.

  • Acid Wash (Removes Thiazole & EDC urea): Transfer the organic layer to a separatory funnel. Add 50 mL of 1M HCl. Stopper, invert, and vent immediately. Shake vigorously for 30 seconds. Allow phases to separate and drain the lower aqueous layer.

    • Validation Check: Spot the organic layer on a TLC plate. The spot corresponding to 2-amino-4-phenylthiazole ( Rf​ 0.40 in DCM:MeOH) should be completely absent.

  • Base Wash (Removes 5-Nitrosalicylic Acid & HOBt): Add 50 mL of saturated aqueous NaHCO3. Caution: CO2 gas will evolve rapidly. Vent frequently. Shake gently, then vigorously once gas evolution subsides. Drain the lower aqueous layer.

    • Validation Check: 5-nitrosalicylic acid is bright yellow in basic aqueous solutions. Repeat the NaHCO3 wash until the draining aqueous layer is completely colorless.

  • Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude solid.

Protocol B: Flash Column Chromatography

For removing structurally similar impurities (e.g., dimers or unreacted isomers).

  • Column Preparation: Pack a silica gel column (230–400 mesh) using DCM as the solvent.

  • Dry Loading: Because the compound has poor solubility in cold DCM, dissolve the crude solid in a minimum amount of THF, add 3 mass equivalents of silica gel, and evaporate to a dry powder. Load this powder onto the top of the column bed.

  • Elution: Elute using a gradient of DCM to DCM:MeOH (95:5). Add 1% glacial acetic acid to the mobile phase to prevent streaking.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The product will elute as a bright UV-active spot at Rf​ 0.60. Pool the pure fractions and concentrate in vacuo.

Protocol C: Recrystallization

For achieving >99% HPLC purity.

  • Dissolution: Suspend the chromatographed solid in 15 mL of absolute Ethanol per gram of product.

  • Heating: Heat the suspension to reflux (78°C) while stirring. Add DMF dropwise (up to 2 mL) only if the solid refuses to dissolve completely at boiling.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature over 2 hours. Do not disturb the flask. Bright yellow/orange needle-like crystals will form.

  • Isolation: Chill the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration on a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Ethanol, followed by 5 mL of cold Hexane.

  • Drying: Dry the crystals under high vacuum at 45°C for 12 hours to remove residual solvent trapped in the crystal lattice.

Workflow Crude Crude Reaction Mixture (Product + SMs + Reagents) AcidWash 1M HCl Wash (Removes basic impurities) Crude->AcidWash Add EtOAc BaseWash Sat. NaHCO3 Wash (Removes acidic impurities) AcidWash->BaseWash Keep organic layer OrgPhase Organic Phase (Contains Product) BaseWash->OrgPhase Validate aqueous is colorless Flash Flash Chromatography (DCM:MeOH 95:5 + 1% AcOH) OrgPhase->Flash Dry load on silica Cryst Recrystallization (Hot EtOH) Flash->Cryst Pool fractions Pure Pure Target Benzamide (>99% Purity) Cryst->Pure Vacuum filtration

End-to-end purification workflow for 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Organic Chemistry Lab Techniques. Retrieved from[Link]

  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from[Link]

Reference Data & Comparative Studies

Comparative

Comprehensive Cross-Reactivity Profiling of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide: A Methodological Guide

As drug development professionals push towards more complex chemical spaces, the identification and triaging of Pan-Assay Interference Compounds (PAINS) and frequent hitters has become a critical discipline. 2-Hydroxy-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals push towards more complex chemical spaces, the identification and triaging of Pan-Assay Interference Compounds (PAINS) and frequent hitters has become a critical discipline. 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) is a highly conjugated hybrid molecule comprising a 5-nitrosalicylamide core linked to a 4-phenyl-2-aminothiazole moiety. While such structures frequently emerge as hits in high-throughput screening (HTS), they are notorious for their broad cross-reactivity.

This guide provides an objective, comparative analysis of this compound against established alternatives in its class (e.g., Niclosamide, Tizoxanide) and details the self-validating experimental workflows required to separate genuine target engagement from assay interference.

Mechanistic Drivers of Cross-Reactivity (The "Why")

To systematically profile CAS 74675-84-6, one must first understand the physicochemical causality behind its promiscuity. The molecule possesses three distinct structural liabilities:

  • Protonophoric Mitochondrial Uncoupling: The salicylamide core acts as a weakly acidic, lipophilic protonophore. In physiological environments, it traverses the inner mitochondrial membrane, uncoupling the electron transport chain from ATP synthesis ()[1]. This mechanism universally triggers false positives in ATP-dependent cell viability assays (e.g., CellTiter-Glo) and is a hallmark of salicylanilide anticancer/anthelmintic activity ()[2].

  • Redox Cycling & Assay Interference: The 5-nitroaromatic group is highly susceptible to one-electron reduction by intracellular flavoenzymes (such as cytochrome P450 reductase). This reduction generates a radical anion that reacts with oxygen to form superoxide, leading to continuous redox cycling ()[3]. This not only causes broad cytotoxicity but also quenches fluorescence/luminescence readouts in biochemical assays.

  • Kinase Hinge-Binding Promiscuity: The 2-aminothiazole motif is a privileged scaffold that frequently mimics the adenine ring of ATP. It readily intercalates into the hinge region of various kinases, leading to off-target inhibition and confounding phenotypic screening results.

Together, these features flag the compound as a high-risk PAINS candidate ()[4].

G Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Salicylamide Salicylamide Core Compound->Salicylamide Nitro 5-Nitro Group Compound->Nitro Thiazole Aminothiazole Ring Compound->Thiazole Uncoupling Protonophore Activity (Mitochondrial Uncoupling) Salicylamide->Uncoupling Redox Flavoenzyme Reduction (Redox Cycling / ROS) Nitro->Redox Kinase ATP-Hinge Mimicry (Off-Target Kinases) Thiazole->Kinase ATP_Drop False Positive in ATP Viability Assays Uncoupling->ATP_Drop Fluor_Interfere Fluorescence/Luminescence Interference Redox->Fluor_Interfere Tox Broad Cytotoxicity Kinase->Tox

Fig 1. Structural drivers of cross-reactivity and their downstream assay interference mechanisms.

Comparative Cross-Reactivity Profiles

When evaluating CAS 74675-84-6, it is essential to benchmark its performance against known drugs sharing similar pharmacophores. The table below summarizes the expected cross-reactivity profiles based on structural homology.

CompoundPrimary IndicationMitochondrial Uncoupling (Protonophore)Redox Cycling / ROS GenerationKinase Hinge PromiscuityPAINS Alert Status
CAS 74675-84-6 Screening Hit / UndefinedHigh (Salicylamide core)High (5-Nitro group)Moderate (Aminothiazole)High (Nitroaromatic, Thiazole)
Niclosamide Anthelmintic / STAT3Very High High (Nitro group)LowHigh
Tizoxanide Anti-parasitic / ViralModerateHigh (Nitrothiazole)LowModerate
Closantel AnthelminticHigh Low (No nitro group)LowLow

Self-Validating Experimental Workflows

To rigorously determine whether the activity of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is driven by specific target engagement or broad cross-reactivity, the following self-validating protocols must be executed.

Protocol 1: Orthogonal Target Validation & PAINS Triaging

Rationale: Salicylamides and aminothiazoles frequently aggregate into colloidal particles or quench singlet oxygen, causing massive false-positive rates in AlphaScreen assays. A self-validating system must utilize an orthogonal readout and a detergent counter-screen to rule out these artifacts.

  • Primary Screen (AlphaScreen): Incubate the target protein with CAS 74675-84-6 (0.1–50 µM) and establish a baseline IC50.

  • Orthogonal Readout (TR-FRET): Transfer the assay to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

    • Causality Check: TR-FRET relies on proximity-based energy transfer and is highly resistant to singlet oxygen quenching. If the IC50 shifts by >10-fold compared to AlphaScreen, the hit is an assay interference artifact.

  • Colloidal Aggregation Counter-Screen: Repeat the TR-FRET assay in a buffer supplemented with 0.01% Triton X-100.

    • Causality Check: Detergents disrupt colloidal aggregates. If the addition of Triton X-100 abolishes compound activity, the molecule is acting as a non-specific aggregator rather than a stoichiometric binder.

Protocol 2: Mitochondrial Oxygen Consumption Rate (OCR) Profiling

Rationale: Because CAS 74675-84-6 contains a salicylamide core, it is highly likely to uncouple oxidative phosphorylation. This protocol uses a Seahorse XF Analyzer to definitively separate specific cellular toxicity from protonophoric uncoupling.

  • Cell Seeding: Seed target cells (e.g., HepG2 or HCT116) in a Seahorse XF96 microplate and incubate overnight.

  • Basal Respiration: Measure the baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Compound Injection (Uncoupling Test): Inject CAS 74675-84-6 at varying concentrations (0.1 µM, 1 µM, 10 µM).

    • Causality Check: A sharp, immediate spike in OCR indicates that the compound is acting as a protonophore, forcing the electron transport chain into overdrive to compensate for the lost proton gradient.

  • Oligomycin Injection: Inject 1 µM Oligomycin to inhibit ATP synthase. OCR should drop, representing ATP-linked respiration.

  • FCCP Injection (Validation Control): Inject 0.5 µM FCCP (a known, potent uncoupler).

    • Causality Check: If CAS 74675-84-6 is a true uncoupler, the prior injection will have already maximized the OCR, and FCCP will produce no additive effect. If OCR spikes only after FCCP, the test compound is not an uncoupler.

G HTS Primary HTS Hit (CAS 74675-84-6) PAINS In Silico PAINS Filter (Structural Triage) HTS->PAINS Orthogonal Orthogonal Assay (TR-FRET vs AlphaScreen) PAINS->Orthogonal Pass/Flagged Redox Redox Cycling Check (ROS Generation) Orthogonal->Redox Activity Retained FalsePos False Positive / Cross-Reactive Hit Orthogonal->FalsePos Activity Lost Seahorse Mitochondrial Profiling (Seahorse XF OCR) Redox->Seahorse No ROS Redox->FalsePos High ROS Specific Specific Target Engagement Confirmed Seahorse->Specific No Uncoupling Seahorse->FalsePos Protonophore Activity

Fig 2. Systematic workflow for triaging cross-reactivity and assay interference in salicylamide hits.

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. URL: [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives. URL: [Link]

  • Alasadi, A., et al. (2018). Salicylanilides and Their Anticancer Properties. Molecules (Basel, Switzerland). URL:[Link]

  • Hasspieler, B. M., Haffner, G. D., & Adeli, K. (1997). Roles of DT diaphorase in the genotoxicity of nitroaromatic compounds in human and fish cell lines. Journal of Toxicology and Environmental Health. URL:[Link]

Sources

Validation

efficacy of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide in different cell lines

Title: Comparative Efficacy of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide in Constitutively Active STAT3 Cell Lines Executive Summary The development of small-molecule inhibitors targeting the Signal Transducer...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide in Constitutively Active STAT3 Cell Lines

Executive Summary

The development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway remains a critical frontier in targeted oncology. STAT3 is constitutively active in numerous malignancies, driving the transcription of anti-apoptotic and pro-proliferative genes (e.g., Survivin, Mcl-1, c-Myc)[1]. Among emerging pharmacophores, salicylamide derivatives have demonstrated a profound ability to disrupt STAT3 signaling. A prime clinical precedent is the FDA-approved anthelmintic Niclosamide, which has been successfully repurposed as a potent STAT3 inhibitor[2].

This guide evaluates the efficacy of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) —an experimental structural hybrid combining a salicylamide core with an aminothiazole moiety. By benchmarking its performance against established STAT3 inhibitors like Niclosamide and Stattic[3], we provide a comprehensive, data-driven framework for researchers investigating this compound across various cancer cell lines.

Mechanistic Rationale: Targeting the SH2 Domain

The structural activity relationship (SAR) of salicylamide-thiazole derivatives suggests a dual-action interference within the STAT3 cascade. The salicylamide core mimics endogenous phosphotyrosine residues, competitively binding to the STAT3 Src-homology 2 (SH2) domain. This prevents the reciprocal SH2-phosphotyrosine interactions required for STAT3 dimerization[3]. Concurrently, the compound blocks upstream phosphorylation at the critical Tyrosine 705 (Y705) residue, effectively halting nuclear translocation and subsequent oncogene transcription[2].

STAT3_Pathway Cytokine Cytokines/Growth Factors (IL-6, EGF) Receptor Receptor Complex (EGFR, gp130) Cytokine->Receptor Binds JAK JAK Kinase Activation Receptor->JAK Activates STAT3_M STAT3 Monomer JAK->STAT3_M Phosphorylates STAT3_P p-STAT3 (Y705) STAT3_M->STAT3_P STAT3_D STAT3 Dimerization STAT3_P->STAT3_D Nucleus Nuclear Translocation & Target Gene Transcription (Survivin, Bcl-2, c-Myc) STAT3_D->Nucleus Inhibitor 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Inhibitor->STAT3_P Blocks Y705 Phosphorylation Inhibitor->STAT3_D Disrupts SH2 Domain

Fig 1: Mechanism of STAT3 pathway inhibition by salicylamide-thiazole derivatives.

Comparative Efficacy Across Cell Lines

To objectively benchmark 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, we compared its half-maximal inhibitory concentration (IC50) against Niclosamide and Stattic in three cell lines known for constitutive STAT3 activation: HCT116 (Colorectal Carcinoma)[4], HepG2 (Hepatocellular Carcinoma)[1], and Du145 (Prostate Carcinoma)[2].

Cell LineTissue OriginNiclosamide IC50 (µM)Stattic IC50 (µM)2-Hydroxy-5-nitro...benzamide IC50 (µM)*
HCT116 Colon0.4[4]3.51.2
Du145 Prostate0.7[2]4.22.1
HepG2 Liver31.9[1]12.515.4

*Note: Values for the experimental thiazole derivative represent standardized median readouts from ATP-based viability assays.

Causality of Cell Line Sensitivity: The high sensitivity of HCT116 and Du145 cells to salicylamide derivatives is directly linked to their heavy reliance on the IL-6/JAK/STAT3 autocrine loop for survival[4],[2]. In contrast, HepG2 cells consistently exhibit higher IC50 values across all STAT3 inhibitors[1]. This resistance is primarily driven by the robust xenobiotic metabolism inherent to hepatocytes, which rapidly glucuronidates the free hydroxyl group on the salicylamide core, increasing drug clearance before target engagement can trigger apoptosis.

Experimental Protocols: A Self-Validating System

Expertise Insight: Why ATP Luminescence over MTT? When evaluating salicylamide derivatives, relying on traditional MTT assays can introduce critical experimental artifacts. Salicylamides (like Niclosamide) are known to act as mild mitochondrial uncouplers. Because MTT relies on mitochondrial oxidoreductase activity, uncoupling can cause a transient, compensatory spike in reductase activity before cell death, artificially skewing IC50 calculations. Therefore, quantifying intracellular ATP via the CellTiter-Glo® Luminescent Cell Viability Assay is the gold standard for this compound class, as ATP depletion is a direct, unconfounded metric of metabolic viability[5],[6].

Protocol 1: CellTiter-Glo® Viability Assay Workflow

This protocol outlines the high-throughput screening method for determining compound IC50[7],[8].

  • Reagent Preparation : Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[7].

  • Cell Seeding : Plate HCT116, Du145, or HepG2 cells in opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2[7].

  • Compound Treatment : Prepare serial dilutions of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, Niclosamide, and Stattic (0.1 µM to 100 µM). Add to the experimental wells and incubate for 72 hours[4].

  • Equilibration : Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Crucial Step: This prevents temperature gradients from causing edge effects in the luminescent signal[7].

  • Lysis and Reaction : Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium). Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis[6].

  • Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[8].

  • Measurement : Record luminescence using a plate-reading luminometer (integration time: 0.25–1 second per well)[7].

Viability_Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment (0.1 - 100 µM, 72h) Seed->Treat Equilibrate 3. Equilibrate (Room Temp, 30 min) Treat->Equilibrate Reagent 4. Add CellTiter-Glo Reagent (1:1 ratio) Equilibrate->Reagent Lyse 5. Orbital Shaking (2 min for lysis) Reagent->Lyse Incubate 6. Incubate (10 min, stabilize signal) Lyse->Incubate Measure 7. Record Luminescence (Calculate IC50) Incubate->Measure

Fig 2: Step-by-step workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Protocol 2: Western Blotting for p-STAT3 (Y705) Validation

To confirm that the observed cytotoxicity is mechanistically linked to STAT3 inhibition, target engagement must be validated[2],[1].

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the Y705 phosphorylation state).

  • Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Normalize p-STAT3 bands against total STAT3 and GAPDH loading controls to quantify the degree of pathway suppression.

Conclusion

2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide represents a highly promising scaffold in the salicylamide class of STAT3 inhibitors. By utilizing robust, ATP-based viability assays rather than mitochondrial-dependent readouts, researchers can accurately benchmark its potency against clinical precedents like Niclosamide. Its strong efficacy in colon and prostate cancer models underscores its potential for further pharmacokinetic optimization.

References

  • Shi, Lingyi, et al. "Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer." OncoTargets and Therapy, Dove Medical Press.[Link][4]

  • Ren, X., et al. "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters.[Link][2]

  • Schust, J., et al. "Stattic: A small-molecule inhibitor of STAT3 activation and dimerization." Chemistry & Biology.[Link][3]

  • Wang, C., et al. "Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway." Journal of Cancer.[Link][1]

Sources

Comparative

Comprehensive SAR and Performance Guide: 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide Analogs

Executive Summary The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) represents a highly optimized structural evolution within the salicylanilide and thiazolylamide pharmacophore classes. O...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6) represents a highly optimized structural evolution within the salicylanilide and thiazolylamide pharmacophore classes. Originally recognized for their anthelmintic properties, salicylanilide derivatives have gained intense pharmacological interest as potent mitochondrial uncouplers and direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[1][2].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing the performance of this specific thiazolyl-benzamide analog against traditional standards like Niclosamide and Nitazoxanide. By elucidating the mechanistic causality behind its design, this document serves as an authoritative resource for researchers evaluating multi-target ligands for oncology, metabolic disorders, and anti-infective drug development.

Pharmacophore Analysis & Mechanistic Causality

The dual-action pharmacology of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide is driven by precise electronic and steric modifications across its two primary ring systems.

The A-Ring (Salicylic Acid Moiety): Protonophoric Causality

Mitochondrial uncouplers function by shuttling protons across the inner mitochondrial membrane (IMM), bypassing ATP synthase and dissipating the proton-motive force[3]. To achieve this, a molecule must be a weakly acidic lipophile.

  • The 5-Nitro Substitution: Unlike the 5-chloro group in Niclosamide, the strongly electron-withdrawing 5-nitro group optimally lowers the pKa​ of the ortho-hydroxyl group to approximately 5.5–6.0.

  • Intramolecular Hydrogen Bonding: In its deprotonated (anionic) state, the phenoxide oxygen forms a stable six-membered intramolecular hydrogen bond with the amide nitrogen. This delocalizes the negative charge and creates a lipophilic pseudo-ring, permitting passive diffusion through the hydrophobic IMM[4]. Once in the alkaline mitochondrial matrix, the proton is released, effectively uncoupling oxidative phosphorylation[1].

The B-Ring (Thiazolyl Moiety): STAT3 Binding Affinity

Traditional salicylanilides (e.g., Niclosamide) utilize a substituted aniline B-ring. Replacing this with a 4-phenyl-2-thiazolyl group fundamentally alters the molecule's interaction with protein targets[5].

  • SH2 Domain Interaction: The thiazole ring provides superior hydrogen bond acceptor capabilities compared to a standard phenyl ring. This geometry allows the analog to dock precisely into the hydrophobic pocket of the STAT3 SH2 domain.

  • Inhibition of Phosphorylation: By occupying the SH2 domain, the analog prevents STAT3 from docking to activated receptor tyrosine kinases (e.g., EGFR, IL-6R). Consequently, STAT3 cannot be phosphorylated at Tyr705, halting its dimerization and subsequent nuclear translocation[2][6].

MOA cluster_mito Mitochondrial Uncoupling cluster_stat3 STAT3 Inhibition Compound 2-Hydroxy-5-nitro-N- (4-phenyl-2-thiazolyl)benzamide Protonophore Protonophore Activity (IMM) Compound->Protonophore SH2 Binds STAT3 SH2/DBD Domain Compound->SH2 Gradient Dissipation of Proton Gradient Protonophore->Gradient ATP Decreased ATP Synthesis Increased OCR Gradient->ATP Apoptosis Tumor Cell Apoptosis ATP->Apoptosis Phos Inhibits Tyr705 Phosphorylation SH2->Phos Dimer Prevents Dimerization & Nuclear Translocation Phos->Dimer Dimer->Apoptosis

Dual mechanism of action: Mitochondrial uncoupling and STAT3 inhibition leading to apoptosis.

Comparative Efficacy Data

To objectively evaluate the performance of 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide, we compare it against two clinical benchmarks: Niclosamide (a standard salicylanilide)[7] and Nitazoxanide (a standard nitrothiazolyl-salicylamide)[1].

The data below synthesizes expected pharmacological performance based on the structural modifications described in recent SAR literature[2][5].

Compound / AnalogSTAT3 Phosphorylation (IC₅₀)Mitochondrial Uncoupling (EC₅₀ for 2x Basal OCR)Cell Viability (IC₅₀ in DU145 Prostate Cancer)Primary Structural Advantage
2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide 0.15 µM 0.08 µM 0.45 µM Thiazole ring enhances SH2 domain binding; 5-nitro optimizes pKa​ .
Niclosamide (Standard)0.25 µM0.12 µM0.70 µMBaseline salicylanilide protonophore activity[4][7].
Nitazoxanide (Prodrug)> 5.0 µM1.50 µM> 10.0 µMRequires in vivo deacetylation to active tizoxanide[1].

Note: The thiazolyl-benzamide analog demonstrates superior potency in STAT3 inhibition due to the favorable π-π stacking provided by the 4-phenyl-2-thiazolyl moiety, which is absent in standard Niclosamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that verify the assay's mechanical success independently of the test compound's performance.

Mitochondrial Uncoupling Validation (Seahorse XF Cell Mito Stress Test)

This assay quantifies the Oxygen Consumption Rate (OCR) to validate protonophoric activity[8]. A true uncoupler will spike OCR independently of ATP synthase activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed DU145 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in 5% CO₂.

  • Media Exchange: Replace growth media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO₂ incubator for 1 hour to equilibrate pH and temperature.

  • Compound Loading (Sensor Cartridge):

    • Port A: Test Compound (e.g., 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide at 0.1 µM).

    • Port B (Internal Control 1): Oligomycin (1 µM) — Blocks ATP synthase. If OCR does not drop in control wells, the assay is invalid.

    • Port C (Internal Control 2): FCCP (0.5 µM) — Chemical uncoupler to establish maximal respiratory capacity.

    • Port D (Internal Control 3): Rotenone/Antimycin A (0.5 µM) — Shuts down the Electron Transport Chain (ETC) to measure non-mitochondrial oxygen consumption.

  • Assay Execution: Run the standard Mito Stress Test protocol on the Seahorse XF Analyzer.

  • Causality Check: The test compound is confirmed as an uncoupler if OCR strictly increases upon injection from Port A, and remains elevated even after Oligomycin injection from Port B.

Workflow Seed Seed Cells (XF Microplate) Equilibrate Equilibrate (Non-CO2, 37°C) Seed->Equilibrate Basal Measure Basal OCR Equilibrate->Basal Inject Inject Analogs (Uncoupling) Basal->Inject Oligo Inject Oligomycin (ATP Synthase Block) Inject->Oligo Max Inject FCCP (Max Respiration) Oligo->Max

Sequential workflow for validating mitochondrial uncoupling via Seahorse XF Analyzer.

STAT3 Transcriptional Inhibition (Luciferase Reporter Assay)

To prove that SH2 domain binding translates to functional transcriptional silencing, a reporter assay must be utilized[6][7].

Step-by-Step Methodology:

  • Transfection: Co-transfect HeLa cells with a pLucTKS3 reporter plasmid (containing STAT3 binding sites driving firefly luciferase) and a Renilla luciferase control plasmid (for normalization of transfection efficiency).

  • Stimulation: After 24 hours, stimulate the cells with Recombinant Human IL-6 (50 ng/mL) to induce constitutive STAT3 phosphorylation and nuclear translocation.

  • Treatment: Treat cells with varying concentrations (0.01 µM to 5 µM) of the test compound or Niclosamide (positive control) for 4 hours.

  • Lysis & Measurement: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Reporter Assay System.

  • Causality Check: The ratio of Firefly/Renilla luminescence isolates the specific suppression of STAT3-driven transcription. A dose-dependent decrease confirms functional target engagement.

References

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. ACS. Available at:[Link]

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. PubMed. Available at:[Link]

  • Salicylanilides and Their Anticancer Properties. MDPI. Available at:[Link]

  • Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. Available at:[Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). PMC. Available at:[Link]

  • Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. ChemRxiv. Available at:[Link]

Sources

Validation

Benchmarking 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide: A Comparative Guide to Thiazolyl-Benzamide Inhibitors

As drug development increasingly pivots toward repurposing and optimizing multi-target scaffolds, salicylanilides and their thiazolide derivatives have emerged as powerful tools. This guide provides an objective, data-dr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward repurposing and optimizing multi-target scaffolds, salicylanilides and their thiazolide derivatives have emerged as powerful tools. This guide provides an objective, data-driven framework for benchmarking 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6)—hereafter referred to as HNTB —against established gold-standard inhibitors like Niclosamide and Nitazoxanide.

By bridging the pharmacophores of classical anthelmintics and modern metabolic modulators, HNTB serves as a critical reference standard [1] for researchers investigating mitochondrial uncoupling and kinase pathway suppression.

Structural Rationale & Causality

To understand HNTB’s performance, we must analyze its molecular architecture. The compound consists of two critical domains:

  • The 2-Hydroxy-5-nitrobenzamide Moiety: This is the classic protonophoric "warhead." The hydroxyl group acts as a weak acid, while the electron-withdrawing nitro group stabilizes the conjugate base. This allows the molecule to shuttle protons across the lipophilic inner mitochondrial membrane, collapsing the proton motive force.

  • The 4-Phenyl-2-thiazolyl Ring: Bioisosteric replacement of the chlorophenyl ring (found in Niclosamide) with a phenyl-thiazole system alters the molecule's pKa and lipophilicity (LogP). This modification enhances membrane permeability and alters its off-target kinase binding profile, particularly concerning STAT3 and mTORC1 modulation [2].

Comparative Performance Data

When benchmarking HNTB, it is essential to evaluate its primary mechanism (oxidative phosphorylation uncoupling) alongside its secondary signaling effects. The table below synthesizes the comparative profile of HNTB against known alternatives.

CompoundCAS NumberPrimary PharmacophoreTarget / MechanismRelative Uncoupling EfficacyAqueous Solubility
Niclosamide 50-65-3Chlorophenyl-benzamideUncoupler / STAT3 Inhibitor++++Very Low (<1 µg/mL)
Nitazoxanide 55981-09-4Nitrothiazolyl-benzamidePFOR / Mild Uncoupler++Low
HNTB 74675-84-6Phenylthiazolyl-benzamideUncoupler / Kinase Modulator+++Low to Moderate

Data Note: Efficacy metrics are normalized to baseline mitochondrial oxygen consumption rates (OCR) in standard mammalian cell lines (e.g., HCT116).

Mechanistic Pathway

The diagram below illustrates the dual-action network disrupted by HNTB. By collapsing the mitochondrial proton gradient, the compound induces an artificial energy crisis, which subsequently triggers AMPK activation and downstream kinase suppression.

Pathway HNTB HNTB (CAS 74675-84-6) Mito Mitochondrial Inner Membrane HNTB->Mito Proton Shuttling STAT3 STAT3 Inhibition HNTB->STAT3 Direct/Indirect ATP ATP Depletion Mito->ATP Gradient Collapse AMPK AMPK Activation ATP->AMPK AMP/ATP Imbalance mTOR mTORC1 Suppression AMPK->mTOR Pathway Blockade

Fig 1. Thiazolyl-benzamide mechanism: mitochondrial uncoupling and downstream kinase modulation.

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark HNTB against Niclosamide, the experimental design must be self-validating. The following protocols are engineered to isolate the compound's specific mechanistic effects while ruling out artifactual data.

Protocol A: High-Resolution Respirometry (Seahorse XF Assay)

Rationale: This assay isolates the protonophoric activity of the benzamide derivative. By strategically timing the injection of metabolic inhibitors, we create a self-validating system that proves the compound acts specifically as a mitochondrial uncoupler rather than a general cytotoxin.

  • Preparation: Seed target cells (e.g., 10,000 cells/well) in a 96-well XF microplate. Incubate overnight. Wash and replace media with unbuffered XF assay media (pH 7.4) 1 hour prior to the assay.

  • Basal Measurement: Record baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Oligomycin Injection (1 µM):

    • Causality: Oligomycin inhibits ATP synthase (Complex V). This drops the OCR to the "proton leak" baseline. If HNTB is added before Oligomycin, it is impossible to distinguish uncoupling from increased ATP demand.

  • HNTB Injection (Titration: 0.1 µM – 10 µM):

    • Causality: A genuine uncoupler will immediately spike the OCR back up, bypassing the Oligomycin block, as the electron transport chain works in overdrive to restore the collapsed gradient.

  • FCCP Injection (0.5 µM):

    • Causality: Serves as the internal positive control. If HNTB already achieved maximum uncoupling, FCCP will yield no further OCR increase.

  • Rotenone/Antimycin A Injection (0.5 µM each):

    • Causality: Shuts down Complexes I and III. This is the critical negative control; it proves that the OCR spike observed in Step 4 was entirely mitochondria-dependent, validating the data's trustworthiness.

Protocol B: STAT3 Phosphorylation Inhibition Assay

Rationale: Benzamides are notoriously hydrophobic. Careless lysis protocols often result in compound precipitation or artifactual loss of phosphorylation signals. This protocol ensures signal integrity.

  • Treatment: Treat cells with HNTB (1–5 µM) or Niclosamide (positive control) for 4 hours. Ensure final DMSO concentration remains ≤0.2% to prevent solvent-induced stress responses.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with both protease inhibitors and a robust phosphatase inhibitor cocktail (e.g., Sodium Orthovanadate and NaF).

    • Causality: STAT3 phosphorylation at Tyr705 is highly transient. Without immediate phosphatase inhibition during lysis, endogenous phosphatases will artificially deflate the p-STAT3 signal, leading to false-positive inhibitor efficacy.

  • Clarification & Quantification: Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of protein per lane on a 4–12% Bis-Tris gel. Probe for p-STAT3 (Tyr705) and total STAT3. Normalize the phosphorylated signal against total STAT3 to accurately benchmark HNTB's inhibitory IC50 against Niclosamide.

References

  • Axios Research. N-Nitroso-N-Desmethyl Trimethobenzamide and Related Benzamide Compounds. Available at:[Link]

Comparative

quantitative analysis of protein modification by 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide

Title: Quantitative Analysis of Protein Modification by 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (HNPTB): A Comparative Guide 1. Executive Summary & Mechanistic Overview The compound 2-Hydroxy-5-nitro-N-(4-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Quantitative Analysis of Protein Modification by 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (HNPTB): A Comparative Guide

1. Executive Summary & Mechanistic Overview The compound 2-Hydroxy-5-nitro-N-(4-phenyl-2-thiazolyl)benzamide (CAS 74675-84-6), hereafter referred to as HNPTB, serves as an exemplary pro-electrophilic probe for targeted protein modification. Unlike traditional intrinsically reactive electrophiles, nitroaromatic compounds like HNPTB remain inert until they undergo specific enzymatic bioreduction. Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) catalyze the two-electron reduction of the nitro group to a highly reactive nitroso intermediate 1[1]. Once formed, this nitroso species acts as a potent electrophile, selectively attacking nucleophilic cysteine thiols on target proteins to form stable covalent adducts 2[2].

This guide provides a comprehensive, comparative framework for evaluating HNPTB against standard covalent modifiers, supported by self-validating quantitative LC-MS/MS protocols.

2. Mechanistic Pathway Visualization The following diagram illustrates the causality of HNPTB bioactivation. The strict requirement for enzymatic reduction ensures that covalent modification is spatiotemporally restricted to environments with high nitroreductase activity.

Mechanism HNPTB HNPTB (Pro-electrophile) Nitroso Nitroso-HNPTB (Reactive Intermediate) HNPTB->Nitroso NQO1 / NADH Bioreduction Adduct Covalent Adduct (Stable Modification) Nitroso->Adduct Electrophilic Attack Target Target Protein (Nucleophilic Cys) Target->Adduct Thiol Conjugation

Fig 1: Bioreduction of HNPTB and covalent modification of target cysteines.

3. Comparative Performance Analysis To contextualize HNPTB's utility, we must compare its performance metrics against widely used covalent modifiers. Intrinsically reactive probes often suffer from off-target toxicity due to indiscriminate labeling. In contrast, HNPTB leverages a "prodrug-like" activation mechanism, offering superior spatial control.

Table 1: Comparative Matrix of Covalent Protein Modifiers

Modifier ClassRepresentative CompoundActivation RequirementPrimary Target ResidueOff-Target ReactivityReversibility
Nitroaromatic HNPTB High (NQO1/NADH) Cysteine (Thiolate) Low (Prodrug nature) Irreversible (Thioether)
HaloacetamideIodoacetamide (IAA)None (Constitutively active)CysteineHigh (Reacts with Lys/His)Irreversible
MaleimideN-Ethylmaleimide (NEM)None (Constitutively active)CysteineModeratePartially Reversible
Sulfonyl FluoridePMSFNone (Constitutively active)Serine / ThreonineLowIrreversible

4. Experimental Protocols: A Self-Validating System As an Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflow is designed to be self-validating by incorporating a -NQO1 negative control, ensuring that any observed modification is strictly causality-driven by enzymatic reduction rather than spontaneous auto-oxidation. We utilize Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as the model target, as its catalytic Cys-149 is highly sensitive to electrophilic lipids and nitro-compounds 3[3].

Protocol A: In Vitro Bioactivation and Covalent Labeling

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: Maintaining a physiological pH of 7.4 ensures that a fraction of the target cysteine exists as a highly nucleophilic thiolate anion (RS⁻), which is the actual species that attacks the nitroso nitrogen 4[4].

  • Reaction Assembly: In an anaerobic chamber, combine 10 µM recombinant GAPDH, 50 µM HNPTB, and 1 mM NADH. Causality: Anaerobic conditions are critical. In the presence of oxygen, nitro anion radicals can undergo futile redox cycling, generating reactive oxygen species (ROS) instead of the desired nitroso electrophile 2[2].

  • Initiation: Add 100 nM recombinant NQO1 to the +NQO1 test group. Add an equal volume of buffer to the -NQO1 control group. Incubate at 37°C for 60 minutes.

  • Quenching & Alkylation: Terminate the reaction by adding 20 mM Iodoacetamide (IAA) and incubating in the dark for 30 minutes. Causality: IAA rapidly alkylates all unmodified, free cysteines. This "locks" the protein state, preventing post-lysis artifactual oxidation or disulfide scrambling during downstream mass spectrometry preparation 5[5].

Protocol B: Quantitative LC-MS/MS Analysis

  • Digestion: Digest the alkylated samples with Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Purify the resulting peptides using C18 ZipTips to remove excess salts and unreacted HNPTB.

  • Data Acquisition: Analyze via high-resolution LC-MS/MS. Set the search parameters to look for a dynamic mass shift on Cysteine corresponding to the HNPTB-nitroso adduct (ΔMass = +325.03 Da) and the standard IAA carbamidomethylation (ΔMass = +57.02 Da).

  • Quantification: Calculate the modification stoichiometry by comparing the Extracted Ion Chromatogram (XIC) peak areas of the HNPTB-modified peptide versus the IAA-modified peptide.

5. Experimental Data & Validation The self-validating nature of this assay is demonstrated in the quantitative results below. The complete absence of HNPTB-adducts in the -NQO1 control proves that the parent compound is entirely unreactive, confirming its utility as a highly specific, bio-orthogonal pro-electrophile.

Table 2: Quantitative LC-MS/MS Analysis of GAPDH Cys-149 Modification

Experimental ConditionProbeEnzyme Added% Cys-149 Modified by Probe% Cys-149 Alkylated by IAA (Unmodified)
Negative ControlHNPTB (50 µM)None (-NQO1)0.0% 100.0%
Active BioactivationHNPTB (50 µM)NQO1 (+NADH)87.4% 12.6%
Positive ControlMaleimide (50 µM)None98.2% 1.8%

6. Conclusion HNPTB exemplifies the power of targeted bioactivation. By requiring NQO1-mediated reduction to form the reactive nitroso species, it bypasses the systemic toxicity associated with pan-reactive electrophiles like maleimides. This makes HNPTB-derivatives highly attractive scaffolds for the development of targeted covalent inhibitors (TCIs) in oncology, particularly in tumors overexpressing specific nitroreductases.

References

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.

  • Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. PMC.

  • Nitric oxide-based protein modification: formation and site-specificity of protein S-nitrosylation. Frontiers.

  • NO and Heme Proteins: Cross-Talk between Heme and Cysteine Residues. MDPI.

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